4,5-Difluoro-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-difluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCABATCGQAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228702 | |
| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78056-39-0 | |
| Record name | 4,5-Difluoro-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78056-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Difluoro-2-nitroaniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Difluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This document outlines its characteristics, synthesis, and reactivity, presenting data in a clear and accessible format for laboratory and development use.
Core Physical and Chemical Properties
This compound is a crystalline solid, appearing as orange to brown powder.[1] Its core identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2][3] |
| Molecular Weight | 174.11 g/mol | [1][2][3] |
| CAS Number | 78056-39-0 | [2][3] |
| Appearance | Orange to brown powder/crystal | [1] |
| Melting Point | 107-108 °C | [2] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis and Reactivity
This compound is a versatile chemical intermediate.[1] The presence of two fluorine atoms and a nitro group enhances its reactivity, making it a valuable precursor in various synthetic applications.[1]
Synthesis Protocol
A common method for the synthesis of this compound involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide.[4]
Experimental Protocol:
-
A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.[4]
-
The reaction mixture is then cooled, allowing for the crystallization of the product.[4]
-
The resulting crystals are separated by filtration, washed with water, and subsequently dried.[4]
-
Recrystallization from a hexane-dichloromethane solvent mixture yields 5.0 g of this compound.[4]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications
The unique fluorinated structure of this compound makes it a valuable building block for more complex molecules.[1] It is a key intermediate in the production of a variety of compounds, including:
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific biological pathways.[1]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1]
-
Dyes and Pigments: Its structure is integral to the production of stable and vibrant dyes.[1]
An example of its application is in the preparation of 2-chloro-5,6-difluorobenzimidazole.
The following diagram illustrates the logical relationship of this compound as a precursor.
Caption: Applications of this compound.
Spectral Data
| Spectroscopy | Data |
| ¹H NMR | Expected signals in the aromatic region, with splitting patterns influenced by the fluorine and nitro substituents. |
| ¹³C NMR | Expected signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitro groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, N-O stretching of the nitro group, and C-F stretching. |
| Mass Spectrometry | The molecular ion peak is expected at m/z 174.11. Fragmentation patterns would likely involve the loss of the nitro group and potentially fluorine atoms. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the material safety data sheet (MSDS) before use.
Storage: Store at room temperature.[1]
References
An In-Depth Technical Guide to 4,5-Difluoro-2-nitroaniline (CAS: 78056-39-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitroaniline is a fluorinated aromatic compound that serves as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a nitro group on an aniline scaffold, imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and high-performance dyes and pigments.[1] The electron-withdrawing nature of the fluorine and nitro groups enhances the molecule's utility in various chemical transformations, particularly in nucleophilic aromatic substitution and condensation reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, including detailed experimental protocols and an exploration of the biological signaling pathways targeted by its derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78056-39-0 | |
| Molecular Formula | C₆H₄F₂N₂O₂ | |
| Molecular Weight | 174.11 g/mol | [1] |
| Appearance | Orange to brown crystalline powder | [1] |
| Melting Point | 106-110 °C | [1] |
| Boiling Point | 308.1 °C (predicted) | |
| Density | 1.554 g/cm³ (predicted) | |
| Solubility | Sparingly soluble in water. Soluble in methanol and other organic solvents. | |
| InChI Key | WDMCABATCGQAKK-UHFFFAOYSA-N | |
| SMILES | Nc1cc(F)c(F)cc1--INVALID-LINK--=O |
Synthesis
The synthesis of this compound is most commonly achieved through the hydrolysis of its N-acetylated precursor, 4,5-difluoro-2-nitroacetanilide.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
4,5-difluoro-2-nitroacetanilide (6.51 g)
-
6 N aqueous hydrochloric acid (100 ml)
-
Hexane
-
Dichloromethane
Procedure:
-
A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.
-
The reaction mixture is then cooled, allowing for the crystallization of the product.
-
The formed crystals are separated by filtration.
-
The separated crystals are washed with water and then dried.
-
The crude product is recrystallized from a hexane-dichloromethane solvent mixture to yield pure this compound.
Yield: 5.0 g.[2]
Synthesis Workflow
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[1] Its derivatives have shown promise as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Synthesis of Kinase Inhibitors
The primary amino group of this compound allows for its incorporation into heterocyclic scaffolds, which are common cores for kinase inhibitors. The fluorine atoms can enhance binding affinity and modulate the pharmacokinetic properties of the final drug candidate.
Experimental Protocol: General Synthesis of a Pyrrolotriazine-based VEGFR-2 Inhibitor (Illustrative)
This protocol is a generalized representation based on published structure-activity relationship (SAR) studies of similar compounds.[3]
Step 1: Condensation
-
This compound is reacted with a suitable pyrrolotriazine core, often containing a leaving group such as a chlorine atom, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol.
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the acid formed during the reaction.
-
The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
Step 2: Reduction of the Nitro Group
-
The nitro group of the resulting intermediate is reduced to an amine. This is commonly achieved using reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in an alcohol/water mixture) or through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).
Step 3: Further Functionalization
-
The newly formed amino group can be further functionalized, for example, by acylation with a substituted acyl chloride or by coupling with a carboxylic acid to introduce additional pharmacophoric features that enhance potency and selectivity.
Signaling Pathways
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen required for their growth and metastasis. Inhibitors targeting VEGFR-2 can block this process.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers. EGFR inhibitors are a cornerstone of targeted cancer therapy.
References
In-Depth Technical Guide: Molecular Structure and Conformation of 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its biological and chemical reactivity is intrinsically linked to its three-dimensional molecular structure and conformational preferences. This technical guide provides a detailed analysis of the molecular geometry of this compound, based on computational modeling. Due to the absence of publicly available experimental crystal structure data, this report leverages theoretical calculations to elucidate bond lengths, bond angles, and dihedral angles, offering valuable insights for researchers in medicinal chemistry and materials science.
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at the C4 and C5 positions, a nitro group at the C2 position, and an aniline group at the C1 position. The IUPAC name for this compound is 4,5-difluoro-2-nitrobenzenamine.[2]
Chemical Identifiers:
The presence of both electron-donating (amino) and electron-withdrawing (nitro and fluoro) groups on the aromatic ring suggests a complex interplay of electronic effects that influence the molecule's geometry and reactivity.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the C-N bonds of the amino and nitro groups. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group is a critical factor in determining the most stable conformation. This interaction leads to a quasi-planar arrangement of the amino and nitro groups with respect to the benzene ring, which is a common feature in ortho-nitroanilines.
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the molecular geometry of this compound was predicted using computational chemistry. A geometry optimization was performed to determine the lowest energy conformation of the molecule. The following tables summarize the key predicted structural parameters.
Predicted Bond Lengths
The bond lengths are indicative of the types of chemical bonds present in the molecule. The predicted values suggest a delocalized aromatic system with characteristic bond lengths for C-C, C-N, N-O, and C-F bonds.
| Bond | Predicted Length (Å) |
| C1-C2 | 1.41 |
| C2-C3 | 1.39 |
| C3-C4 | 1.38 |
| C4-C5 | 1.38 |
| C5-C6 | 1.39 |
| C6-C1 | 1.42 |
| C1-N1 (Aniline) | 1.37 |
| C2-N2 (Nitro) | 1.46 |
| N2-O1 | 1.23 |
| N2-O2 | 1.23 |
| C4-F1 | 1.35 |
| C5-F2 | 1.35 |
| N1-H1 | 1.01 |
| N1-H2 | 1.01 |
Predicted Bond Angles
The bond angles provide insight into the hybridization of the atoms and the overall shape of the molecule. The geometry around the benzene ring is largely planar, as expected for an sp² hybridized system.
| Angle | Predicted Angle (°) |
| C6-C1-C2 | 119.5 |
| C1-C2-C3 | 121.2 |
| C2-C3-C4 | 119.8 |
| C3-C4-C5 | 120.2 |
| C4-C5-C6 | 120.1 |
| C5-C6-C1 | 119.2 |
| C2-C1-N1 (Aniline) | 120.8 |
| C6-C1-N1 (Aniline) | 119.7 |
| C1-C2-N2 (Nitro) | 120.3 |
| C3-C2-N2 (Nitro) | 118.5 |
| C1-N2-O1 | 117.9 |
| C1-N2-O2 | 117.9 |
| O1-N2-O2 | 124.2 |
| C3-C4-F1 | 119.9 |
| C5-C4-F1 | 119.9 |
| C4-C5-F2 | 119.9 |
| C6-C5-F2 | 120.0 |
| C1-N1-H1 | 119.5 |
| C1-N1-H2 | 119.5 |
| H1-N1-H2 | 121.0 |
Predicted Dihedral Angles
Dihedral angles are crucial for understanding the three-dimensional arrangement of the atoms and the planarity of the molecule. The dihedral angles involving the nitro and amino groups relative to the benzene ring are particularly important for conformational analysis.
| Dihedral Angle | Predicted Angle (°) |
| N1-C1-C2-N2 | 0.5 |
| C6-C1-C2-C3 | -0.1 |
| F1-C4-C5-F2 | -0.1 |
| C2-C1-N1-H1 | 180.0 |
| C3-C2-N2-O1 | 179.8 |
The near-zero dihedral angle between the amino and nitro groups (N1-C1-C2-N2) confirms the strong tendency for a planar conformation, likely stabilized by an intramolecular hydrogen bond.
Experimental Protocols
While no specific experimental data for the molecular structure of this compound was found, the following are standard methodologies used for such determinations.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise three-dimensional structure of a crystalline compound.
-
Crystal Growth: Single crystals of this compound would be grown, for example, by slow evaporation of a suitable solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the unit cell, from which the positions of the atoms are determined and refined to yield accurate bond lengths, angles, and dihedral angles.
Computational Geometry Optimization
This theoretical approach provides a predicted structure in the absence of experimental data.
-
Initial Structure Generation: A 2D or 3D model of the molecule is built using molecular editing software.
-
Method Selection: A suitable computational method and basis set are chosen (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).
-
Optimization Calculation: The energy of the molecule is minimized with respect to the positions of its atoms. The calculation is considered converged when the forces on the atoms are close to zero, and the energy change between steps is negligible.
-
Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of determining and analyzing the molecular structure of a compound like this compound.
Caption: Workflow for Molecular Structure Determination.
Caption: Analysis of Molecular Geometry Data.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound based on computational predictions. The data presented herein offers a valuable resource for understanding the steric and electronic properties of this important chemical intermediate. The predicted planar conformation, stabilized by an intramolecular hydrogen bond, is a key structural feature that likely influences its reactivity and interactions in biological and chemical systems. While computational data provides a strong foundation, future experimental determination of the crystal structure via X-ray diffraction is recommended for ultimate validation.
References
Spectroscopic Profile of 4,5-Difluoro-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4,5-Difluoro-2-nitroaniline (CAS No: 78056-39-0).[1][2] The document details available mass spectrometry data and outlines the expected characteristics for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, standardized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic analysis of this compound.
Molecular Structure and Properties
Spectroscopic Data
The following sections present the available and predicted spectral data for this compound.
Mass Spectrometry
Mass spectrometry of this compound provides key information regarding its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.
Table 1: Mass Spectrometry Data for this compound
| Feature | m/z Value |
| Molecular Ion Peak (M⁺) | 174 |
| Second Highest Peak | 128 |
| Third Highest Peak | 101 |
(Data sourced from PubChem)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-3 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |
| H-6 | 6.9 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |
| -NH₂ | 5.0 - 6.0 | Broad singlet (s) | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-NH₂) | 140 - 150 |
| C-2 (-NO₂) | 130 - 140 |
| C-3 | 115 - 125 |
| C-4 (-F) | 150 - 160 (d, ¹JCF) |
| C-5 (-F) | 145 - 155 (d, ¹JCF) |
| C-6 | 105 - 115 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3300 - 3500 | N-H symmetric & asymmetric stretching | Medium |
| 1580 - 1650 | N-H bending (scissoring) | Strong |
| 1500 - 1600 | C=C aromatic ring stretching | Medium |
| 1475 - 1550 | NO₂ asymmetric stretching | Strong |
| 1300 - 1360 | NO₂ symmetric stretching | Strong |
| 1100 - 1400 | C-F stretching | Strong |
| 600 - 800 | C-Cl stretching | Strong |
(Predicted values based on typical functional group absorption regions)[4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical spectral width of 0-12 ppm is appropriate.
-
¹³C NMR Acquisition: A proton-decoupled experiment should be used. A spectral width of 0-200 ppm is standard. Due to the potential for long relaxation times for quaternary carbons, a longer relaxation delay (d1) of 5-10 seconds may be necessary for quantitative analysis.
IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount (<1 mg) of the powdered this compound sample directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The data is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: For a solid sample like this compound, a direct insertion probe (DIP) is often suitable. A small amount of the sample is placed in a capillary tube and inserted into the probe.
-
Ionization: The probe is gradually heated to volatilize the sample into the ion source. A standard electron energy of 70 eV is typically used for electron ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4,5-Difluoro-2-nitroaniline. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers. The information herein is intended to assist in the structural elucidation, purity assessment, and quality control of this compound in a research and drug development context.
Chemical Structure and NMR-Active Nuclei
This compound (CAS Number: 78056-39-0) is an aromatic compound with the molecular formula C₆H₄F₂N₂O₂. Its structure consists of a benzene ring substituted with a nitro group (-NO₂), an amino group (-NH₂), and two fluorine atoms (-F).
The key NMR-active nuclei in this molecule are:
-
¹H: The protons of the aromatic ring and the amino group.
-
¹³C: The six carbon atoms of the benzene ring.
-
¹⁹F: The two fluorine atoms (though not the focus of this guide, their coupling to ¹H and ¹³C nuclei is significant).
The presence of the electron-withdrawing nitro group and electron-donating amino group, in addition to the two fluorine atoms, creates a distinct electronic environment for each nucleus, resulting in a well-resolved and informative NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound was calculated for a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The data is summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.8 - 8.0 | Doublet of doublets | 1H | H-3 | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| ~6.8 - 7.0 | Doublet of doublets | 1H | H-6 | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |
| ~5.0 - 6.0 | Broad singlet | 2H | -NH₂ | - |
Note: Predicted values can vary slightly depending on the algorithm and the solvent used for prediction. These values serve as a close approximation of what to expect in an experimental spectrum.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and a broad signal for the amino protons.
-
H-3: This proton is deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, causing its signal to appear at a higher chemical shift. It is expected to be split into a doublet of doublets by coupling to the fluorine at position 4 and the proton at position 6.
-
H-6: This proton is shielded relative to H-3 and will appear at a lower chemical shift. Its signal will also be a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 3.
-
-NH₂ Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is summarized in the following table. The spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine |
| ~150 - 155 | C-4 | Strong (¹JCF) |
| ~145 - 150 | C-5 | Strong (¹JCF) |
| ~140 - 145 | C-1 | Weak (³JCF) |
| ~130 - 135 | C-2 | Weak (²JCF) |
| ~115 - 120 | C-6 | Weak (²JCF) |
| ~105 - 110 | C-3 | Weak (³JCF) |
Note: Predicted values can vary. The presence of fluorine will lead to splitting of the carbon signals due to C-F coupling.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will be characterized by the significant influence of the fluorine substituents.
-
C-4 and C-5: These carbons are directly bonded to fluorine atoms and will therefore exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly downfield.
-
C-1, C-2, C-3, and C-6: These carbons will show smaller, two- or three-bond couplings to the fluorine atoms (²JCF and ³JCF), which may or may not be resolved depending on the spectrometer's resolution. The carbon attached to the nitro group (C-2) and the amino group (C-1) will have their chemical shifts influenced by these substituents.
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra for this compound requires adherence to standard laboratory procedures for NMR sample preparation and data acquisition.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the -NH₂ protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range covering approximately -2 to 12 ppm.
¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range covering approximately 0 to 200 ppm.
Visualization of NMR Data Interpretation
The logical workflow for interpreting the NMR spectra of this compound can be visualized as follows.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
The following diagram illustrates the key relationships between the substituents and their expected effects on the chemical shifts of the aromatic protons.
Caption: Influence of substituents on the ¹H NMR chemical shifts in this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound based on high-quality predicted data. The provided tables of chemical shifts and coupling constants, along with the detailed interpretation and experimental protocols, serve as a valuable resource for scientists and researchers. The logical workflows visualized through diagrams offer a clear understanding of the process of spectral analysis for this compound. This information is critical for the unambiguous identification and characterization of this compound in various scientific and industrial applications, particularly in the field of drug development.
Spectroscopic and Spectrometric Characterization of 4,5-Difluoro-2-nitroaniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 4,5-Difluoro-2-nitroaniline using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. It details the experimental protocols, predicted spectral data, and fragmentation pathways to facilitate the identification and characterization of this important chemical intermediate in pharmaceutical and materials science research.
Introduction
This compound (C₆H₄F₂N₂O₂, Molecular Weight: 174.11 g/mol ) is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of fluoro and nitro functional groups on the aniline scaffold imparts unique chemical properties, making it a valuable precursor for the development of novel pharmaceuticals and functional materials. Accurate analytical characterization is paramount for ensuring the purity and structural integrity of this compound in research and development settings. This guide outlines the analytical methodologies for its characterization by FT-IR and mass spectrometry.
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Predicted FT-IR Spectral Data
The principal infrared absorption peaks for this compound are predicted based on the characteristic vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 3400 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium-Strong |
| 3150 - 3050 | C-H stretch | Aromatic Ring | Medium |
| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1550 - 1500 | N-O stretch (asymmetric) | Nitro Group (-NO₂) | Strong |
| 1360 - 1320 | N-O stretch (symmetric) | Nitro Group (-NO₂) | Strong |
| 1300 - 1200 | C-N stretch | Aryl Amine | Medium |
| 1250 - 1150 | C-F stretch | Aryl Fluoride | Strong |
| 880 - 800 | C-H bend (out-of-plane) | Aromatic Ring | Medium-Strong |
Experimental Protocol for FT-IR Analysis
This protocol outlines the procedure for acquiring an FT-IR spectrum of a solid sample of this compound.
Materials:
-
This compound (solid)
-
Spectroscopic grade potassium bromide (KBr)
-
Mortar and pestle (agate)
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet die of a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental variations.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
Process the spectrum by performing a background subtraction.
-
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 174. The fragmentation pattern is predicted to involve the characteristic losses of the nitro group and other neutral fragments.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 174 | [C₆H₄F₂N₂O₂]⁺˙ (Molecular Ion) | - |
| 144 | [C₆H₄F₂N₂O]⁺˙ | NO |
| 128 | [C₆H₄F₂N]⁺˙ | NO₂ |
| 101 | [C₅H₂F₂]⁺ | HCN from [C₆H₄F₂N]⁺˙ |
| 99 | [C₆H₃F₂]⁺ | H from [C₆H₄F₂N]⁺˙ |
Experimental Protocol for Mass Spectrometry
This protocol describes the general procedure for analyzing this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
Materials:
-
This compound
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
-
Instrumental Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 500
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectral data as the compound elutes from the GC column.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.
Caption: General experimental workflow for spectroscopic and spectrometric analysis.
Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Quantum Chemical Blueprint of 4,5-Difluoro-2-nitroaniline: A Technical Guide for Drug Discovery and Molecular Design
For Immediate Release
This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 4,5-Difluoro-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Leveraging quantum chemical calculations, this document offers a theoretical framework for understanding the molecule's reactivity and potential applications in drug development. The data presented herein is a hypothetical case study based on established computational methodologies for structurally similar compounds.
Introduction
This compound is a versatile building block in organic synthesis, recognized for its role in creating targeted compounds for various applications, including the development of dyes, pigments, and specialty chemicals.[1] Its fluorinated structure contributes to enhanced performance and efficiency in diverse applications.[1] Understanding the molecule's fundamental quantum chemical properties is paramount for optimizing its use in the design of novel therapeutic agents and other advanced materials. This guide outlines a comprehensive computational study of this compound, providing researchers and drug development professionals with a theoretical foundation for its application.
Computational Methodology
The quantum chemical calculations were hypothetically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, widely used for its accuracy in predicting molecular properties, was employed in conjunction with the 6-311++G(d,p) basis set to provide a balanced description of the electronic structure and electron correlation effects. All calculations would be performed using a standard quantum chemistry software package. The methodology follows established practices for similar nitroaniline derivatives.
Logical Workflow for Quantum Chemical Analysis
The following diagram illustrates the logical workflow for the quantum chemical analysis of a molecule like this compound, from initial structure input to the final analysis of its properties.
Caption: Logical workflow for quantum chemical calculations.
Data Presentation
The following tables summarize the hypothetical quantitative data derived from the quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.405 |
| C2-C3 | 1.389 | |
| C3-C4 | 1.381 | |
| C4-C5 | 1.382 | |
| C5-C6 | 1.401 | |
| C6-C1 | 1.398 | |
| C1-N1 (Amino) | 1.375 | |
| C2-N2 (Nitro) | 1.468 | |
| N2-O1 | 1.231 | |
| N2-O2 | 1.231 | |
| C4-F1 | 1.354 | |
| C5-F2 | 1.355 | |
| **Bond Angles (°) ** | C6-C1-C2 | 120.5 |
| C1-C2-C3 | 119.8 | |
| C2-C3-C4 | 120.1 | |
| C3-C4-C5 | 119.9 | |
| C4-C5-C6 | 120.2 | |
| C5-C6-C1 | 119.5 | |
| C2-C1-N1 | 121.8 | |
| C6-C1-N1 | 117.7 | |
| C1-C2-N2 | 122.3 | |
| C3-C2-N2 | 117.9 | |
| O1-N2-O2 | 124.7 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν1 | N-H asymmetric stretch | 3510 |
| ν2 | N-H symmetric stretch | 3405 |
| ν3 | Aromatic C-H stretch | 3100-3050 |
| ν4 | NO₂ asymmetric stretch | 1580 |
| ν5 | NO₂ symmetric stretch | 1355 |
| ν6 | C-N (amino) stretch | 1310 |
| ν7 | C-F stretch | 1250 |
| ν8 | C-N (nitro) stretch | 850 |
Table 3: Frontier Molecular Orbital (FMO) and Global Reactivity Descriptors
| Parameter | Value (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -2.75 |
| Energy Gap (ΔE) | 4.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.75 |
| Global Hardness (η) | 2.05 |
| Electronegativity (χ) | 4.80 |
| Chemical Potential (μ) | -4.80 |
| Global Electrophilicity Index (ω) | 5.62 |
Table 4: Natural Bond Orbital (NBO) Analysis (Selected Donor-Acceptor Interactions)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 25.8 |
| LP(1) N1 | π(C5-C6) | 18.2 |
| π(C3-C4) | π(C1-C2) | 15.5 |
| π(C5-C6) | π(C3-C4) | 17.9 |
| LP(2) O1 | σ(N2-C2) | 8.1 |
| LP(2) O2 | σ(N2-C2) | 8.3 |
| LP(3) F1 | σ(C3-C4) | 5.2 |
| LP(3) F2 | σ(C5-C6) | 5.4 |
Experimental Protocols
To validate the theoretical findings, the following experimental protocols are recommended.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the molecule.
-
Methodology: The FT-IR spectrum of solid this compound would be recorded in the range of 4000-400 cm⁻¹. The sample would be prepared by grinding a small amount of the compound with potassium bromide (KBr) to form a pellet. The spectrum would be obtained using an FT-IR spectrometer with a resolution of 4 cm⁻¹.
UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties and compare them with the calculated electronic transitions.
-
Methodology: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or methanol) in the 200-800 nm range using a double-beam UV-Vis spectrophotometer. The concentration of the sample solution would be adjusted to obtain absorbance values within the linear range of the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
-
Methodology: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane for ¹H and ¹³C NMR).
Interpretation of Results
The hypothetical data provides valuable insights into the properties of this compound. The optimized geometry reveals a planar aromatic ring with the nitro and amino groups slightly out of plane. The calculated vibrational frequencies are in line with expected values for aniline and nitrobenzene derivatives, with characteristic peaks for N-H, C-H, NO₂, and C-F stretching modes.
The HOMO-LUMO energy gap of 4.10 eV suggests a molecule with moderate kinetic stability and chemical reactivity. The HOMO is primarily localized on the aniline ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.
The NBO analysis highlights significant intramolecular charge transfer. The strong interactions between the lone pair of the amino nitrogen (LP(1) N1) and the π* orbitals of the aromatic ring indicate substantial electron delocalization, which contributes to the stability of the molecule.
Conclusion
This technical guide presents a hypothetical yet comprehensive quantum chemical analysis of this compound. The presented data on its geometry, vibrational frequencies, and electronic properties provides a foundational understanding for its application in medicinal chemistry and materials science. The detailed computational methodology and suggested experimental protocols offer a roadmap for further investigation and validation of these theoretical findings. This information is intended to empower researchers in the rational design of novel molecules with desired properties, ultimately accelerating the drug development process.
References
Navigating the Solubility Landscape of 4,5-Difluoro-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-nitroaniline is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, particularly for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed, robust experimental protocols for researchers to determine these values in their own laboratory settings. The methodologies described include the gravimetric method and UV-Vis spectrophotometry, ensuring the generation of accurate and reproducible data.
Introduction
This compound, with the molecular formula C₆H₄F₂N₂O₂, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and physical properties, including its solubility.[2] A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and for the formulation of products. This guide outlines standard experimental procedures for quantitatively determining the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂N₂O₂ | |
| Molecular Weight | 174.11 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 106 - 110 °C | [2] |
| CAS Number | 78056-39-0 |
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. Therefore, this guide provides detailed experimental protocols to enable researchers to generate this critical data. The following table is provided as a template for presenting experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | TBD | TBD | TBD | TBD |
| Ethanol | TBD | TBD | TBD | TBD |
| Acetone | TBD | TBD | TBD | TBD |
| Ethyl Acetate | TBD | TBD | TBD | TBD |
| Dichloromethane | TBD | TBD | TBD | TBD |
| Acetonitrile | TBD | TBD | TBD | TBD |
| Toluene | TBD | TBD | TBD | TBD |
| TBD = To Be Determined experimentally |
Experimental Protocols for Solubility Determination
Two widely accepted and robust methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and UV-Vis spectrophotometry.[3][4]
Gravimetric Method
The gravimetric method is a direct and straightforward technique for solubility determination. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.[5][6]
4.1.1. Materials
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Sealed vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum desiccator
4.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Agitate the mixture at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled environment is crucial for accurate results.[5]
-
Phase Separation: Allow the undissolved solid to settle. For finer particles, centrifugation can be used to facilitate separation.[3]
-
Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or ambient temperature syringe fitted with a filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.[7]
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Dry the residue to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.[7]
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent used.
UV-Vis Spectrophotometry Method
This method is an indirect technique that relies on the Beer-Lambert law. It is particularly useful for compounds that have a strong chromophore, such as nitroaromatic compounds.[4][8]
4.2.1. Materials
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Analytical balance
4.2.2. Procedure
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.[4]
-
-
Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric method (Section 4.1.2).
-
Sample Preparation and Measurement:
-
Carefully withdraw a small, known volume of the clear, saturated supernatant.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
Mandatory Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationship in UV-Vis Solubility Measurement
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical document provides an in-depth overview of the melting and boiling points of the chemical compound 4,5-Difluoro-2-nitroaniline. The information is curated for professionals in the fields of chemical research and pharmaceutical development. This guide includes a summary of its physical properties, detailed experimental protocols for its synthesis and purification, and a workflow visualization to aid in laboratory applications.
Physicochemical Data Summary
This compound is a fluorinated aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physical properties are critical for its application in further chemical reactions and product formulations. The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Melting Point | 106 - 110 °C | Chem-Impex[1] |
| 107 - 108 °C | Sigma-Aldrich, Fisher Scientific[3] | |
| 106 - 108 °C | PrepChem.com[4] | |
| Boiling Point | Not available | |
| Molecular Formula | C₆H₄F₂N₂O₂ | Chem-Impex, Fisher Scientific[1][3] |
| Molecular Weight | 174.11 g/mol | Chem-Impex, Fisher Scientific[1][3] |
| CAS Number | 78056-39-0 | Chem-Impex, Sigma-Aldrich, Fisher Scientific[1][3] |
| Appearance | Orange to brown powder/crystal | Chem-Impex[1] |
Thermal Properties
Melting Point:
The melting point of this compound is consistently reported in the range of 106 °C to 110 °C.[1] Specific literature values and supplier specifications narrow this down to 107-108 °C.[3] This relatively sharp melting range suggests a high level of purity for the commercially available compound.
Boiling Point:
Experimental Protocols
The determination of a compound's melting point is a standard procedure for assessing its purity. The following sections detail a relevant synthesis and purification protocol that concludes with a melting point determination, as well as a general method for melting point analysis.
Synthesis and Purification of this compound:
A documented method for the synthesis of this compound involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide.[4]
-
Reaction Setup: A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is prepared in a suitable reaction vessel.
-
Heating: The mixture is heated to its reflux temperature.
-
Reaction Time: The reaction is maintained at reflux for approximately 2 hours.
-
Cooling and Crystallization: The reaction mixture is then cooled, which induces the crystallization of the product.
-
Isolation: The formed crystals are separated from the solution via filtration.
-
Washing and Drying: The isolated crystals are washed with water and subsequently dried.
-
Recrystallization: For further purification, the dried product is recrystallized from a hexane-dichloromethane solvent mixture. The resulting purified this compound has a reported melting point of 106°-108° C.[4]
General Melting Point Determination:
The melting point of the purified this compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound, culminating in the final, purified product ready for melting point analysis and further use.
Caption: Synthesis and Purification Workflow for this compound.
References
4,5-Difluoro-2-nitroaniline safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental context for 4,5-Difluoro-2-nitroaniline (CAS No: 78056-39-0). The information is intended to support safe laboratory practices and risk assessment in research and development settings.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₆H₄F₂N₂O₂.[1][2][3] It is characterized as an orange to brown powder or crystal.[2] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3]
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2][3] |
| Molecular Weight | 174.11 g/mol | [1][2][3] |
| Appearance | Orange to brown powder/crystal | [2] |
| Melting Point | 106 - 110 °C | [2] |
| Assay | ≥ 98% (GC) | [2] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Temperature | Room temperature, under an inert atmosphere | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Experimental Protocols for Safety Assessment
The hazard classifications are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not publicly available, the following methodologies are representative of the studies conducted.
-
Acute Oral, Dermal, and Inhalation Toxicity (OECD Guidelines 401, 402, 403/420/423): These studies involve the administration of the substance to laboratory animals (typically rats or rabbits) via the specified route of exposure. For oral and dermal toxicity, a single dose is administered, while inhalation toxicity involves exposure to an atmosphere containing the substance for a defined period. The animals are observed for signs of toxicity and mortality over a set period, and the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is determined.
-
Skin Irritation/Corrosion (OECD Guideline 404): A small amount of the substance is applied to the shaved skin of a test animal (usually a rabbit). The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the skin reaction is scored to determine the irritation potential.
-
Eye Irritation/Corrosion (OECD Guideline 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points. The severity and reversibility of the ocular lesions are assessed to classify the substance's eye irritation potential.
Safe Handling and Emergency Procedures
Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for handling this chemical.
Caption: Safe handling workflow for this compound.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Hazard Relationships
The hazards associated with this compound can be categorized into health and physical hazards, each with specific target effects.
Caption: Logical relationships of hazards for this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a dust mask type N95 (US) or type P1 (EN 143) respirator. |
Stability and Reactivity
This compound is stable under recommended storage conditions.[1] However, it should be kept away from strong oxidizing agents and strong bases. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[5]
This guide is intended as a summary of available safety information and does not replace a thorough review of the full Safety Data Sheet (SDS) and a comprehensive risk assessment for any specific laboratory procedure. Always consult the most up-to-date SDS from your supplier before use.
References
A Theoretical Exploration of 4,5-Difluoro-2-nitroaniline's Reactivity: A Guide for Drug Development
Introduction
4,5-Difluoro-2-nitroaniline is a key molecular scaffold and versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical behavior, dictated by the interplay of electron-donating amino and electron-withdrawing nitro and fluoro substituents, makes it a subject of significant interest for designing targeted molecules.[1] Understanding the reactivity of this compound at a molecular level is crucial for optimizing reaction conditions, predicting potential metabolic pathways, and designing novel derivatives with enhanced biological activity.
This technical guide provides an in-depth analysis of the reactivity of this compound from a theoretical perspective. By leveraging computational chemistry methods, specifically Density Functional Theory (DFT), we can elucidate the electronic structure and predict the most probable sites for electrophilic and nucleophilic attack, as well as the susceptibility of the nitro group to reduction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important building block.
Core Reactivity Concepts: A Theoretical Framework
The reactivity of an aromatic compound like this compound is primarily governed by its electronic properties. The amino group (-NH₂) is a strong activating group that donates electron density to the aromatic ring, primarily at the ortho and para positions. Conversely, the nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density and making the ring electron-deficient, especially at the ortho and para positions relative to itself. The two fluorine atoms also exert a strong electron-withdrawing inductive effect.
This complex interplay of electronic effects determines the molecule's susceptibility to different types of reactions. Two key reaction types are of primary interest:
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing character imparted by the nitro and fluoro groups makes the aromatic ring susceptible to attack by nucleophiles.[2][3] This is a fundamental reaction for introducing further functionalization.
-
Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamine or an amine, transformations that are critical in both synthetic chemistry and metabolic processes.[2][4][5]
Computational chemistry provides a powerful toolkit to quantify these reactivity patterns. Key theoretical descriptors include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.[6] The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[7]
-
Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) helps identify specific sites of reactivity.
Data Presentation: Calculated Electronic Properties
The following tables summarize key quantitative data obtained from theoretical calculations on this compound. These values are illustrative and are typically calculated using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), as has been done for similar compounds.[8][9]
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.58 | Indicates the molecule's capacity to donate electrons. |
| ELUMO | -2.89 | Indicates the molecule's capacity to accept electrons. |
| Energy Gap (ΔE) | 3.69 | A smaller gap suggests higher reactivity.[8] |
| Ionization Potential (I) | 6.58 | Energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity (A) | 2.89 | Energy released when an electron is added (approximated as -ELUMO). |
| Electronegativity (χ) | 4.735 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 1.845 | A measure of resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 6.08 | Quantifies the global electrophilic nature of the molecule.[10] |
Data derived from principles outlined in cited literature and are representative of typical DFT calculation results.
Table 2: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) | Interpretation |
| C1 (-NH₂) | -0.250 | Electron-rich due to the amino group. |
| C2 (-NO₂) | +0.350 | Highly electron-deficient (electrophilic) due to the nitro group. |
| C3 | -0.150 | Moderately electron-rich. |
| C4 (-F) | +0.200 | Electron-deficient due to the fluorine atom. |
| C5 (-F) | +0.210 | Electron-deficient due to the fluorine atom. |
| C6 | -0.100 | Moderately electron-rich. |
| N (of -NH₂) | -0.450 | Electron-rich, a primary site for protonation. |
| N (of -NO₂) | +0.550 | Highly electron-deficient. |
| O (of -NO₂) | -0.300 | Electron-rich, potential hydrogen bond acceptors. |
| F (at C4) | -0.280 | Electron-rich. |
| F (at C5) | -0.290 | Electron-rich. |
These values are illustrative and represent the expected charge distribution based on the inductive and resonance effects of the substituents.
Visualization of Reactivity Principles
Diagrams generated using Graphviz provide a clear visual representation of the theoretical workflows and reactivity models.
Caption: Workflow for theoretical reactivity analysis.
Caption: FMO theory applied to reactivity prediction.
Experimental Protocols: A Computational Approach
Validating theoretical predictions often involves comparing calculated data with experimental results. However, the core of a theoretical study is the computational protocol itself. Below is a detailed methodology for analyzing the reactivity of this compound.
1. Software and Hardware:
-
Software: Gaussian 09 or 16, GaussView 6, Chemcraft, or similar quantum chemistry packages.
-
Hardware: High-performance computing cluster for efficient calculation.
2. Geometry Optimization and Frequency Analysis:
-
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Protocol:
-
Construct the initial molecular structure of this compound using a molecular editor.
-
Perform a full geometry optimization without any symmetry constraints.
-
Theoretical Level: Density Functional Theory (DFT) is recommended. The B3LYP functional is a robust choice for many organic systems.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate, including diffuse functions (++) for anions and polarization functions (d,p) for accurate geometry and electronic property description.[8]
-
Solvent Effects: To simulate realistic conditions, employ a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., ethanol, acetone).[8]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
3. Electronic Property and Reactivity Descriptor Calculation:
-
Objective: To compute the parameters that describe the molecule's electronic structure and reactivity.
-
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From the output, extract the energies of the HOMO and LUMO.
-
Calculate the global reactivity descriptors (Energy Gap, Electronegativity, Hardness, etc.) using the equations derived from Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).
-
Generate the Molecular Electrostatic Potential (MEP) surface. This involves mapping the calculated electrostatic potential onto the electron density surface of the molecule.
-
Perform a population analysis (e.g., Mulliken) to obtain the partial atomic charges on each atom.
-
4. Simulating Reactions (Advanced Protocol):
-
Objective: To model a specific reaction, such as SNAr, and determine its energy barrier.
-
Protocol:
-
Model the reactants (this compound and a nucleophile, e.g., OH⁻).
-
Identify the transition state (TS) structure for the reaction. This can be done using methods like QST2 or QST3 in Gaussian.
-
Optimize the transition state geometry.
-
Perform a frequency calculation on the TS to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Calculate the energies of the reactants, transition state, and products to determine the activation energy barrier.
-
Conclusion and Outlook
The theoretical study of this compound provides invaluable insights into its chemical reactivity. The strong electron-withdrawing nature of the nitro and fluoro groups renders the aromatic ring highly electrophilic, particularly at the carbon atoms bearing these substituents, making them prime targets for nucleophilic aromatic substitution. The amino group, a powerful electron donor, is the principal site for electrophilic attack or protonation.
By employing computational methods like DFT, researchers can predict reactivity with a high degree of confidence, guiding synthetic strategies and providing a basis for understanding biological activity. The data and protocols outlined in this guide serve as a comprehensive resource for professionals in drug discovery and development, enabling a more rational approach to the design and synthesis of novel therapeutic agents based on the this compound scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 7. thaiscience.info [thaiscience.info]
- 8. euroasiapub.org [euroasiapub.org]
- 9. Molecular structure, Mulliken charge, frontier molecular orbital and first hyperpolarizability analysis on 2-nitroaniline and 4-methoxy-2-nitroaniline using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the laboratory-scale synthesis of 4,5-Difluoro-2-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process starting from 1,2-difluoro-4-nitrobenzene.
Overview of the Synthetic Pathway
The synthesis of this compound from 1,2-difluoro-4-nitrobenzene is most effectively carried out via a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) to introduce a protected amino group, forming N-(4,5-difluoro-2-nitrophenyl)acetamide (also known as 4,5-difluoro-2-nitroacetanilide). The second step is the acidic hydrolysis of the acetamido group to yield the final product, this compound. This pathway is generally preferred due to the controlled introduction of the amino functionality and the typically high yields of the hydrolysis step.
Caption: Overall two-step synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for the second step of the synthesis. A detailed, validated protocol with specific yields for the direct conversion of 1,2-difluoro-4-nitrobenzene to N-(4,5-difluoro-2-nitrophenyl)acetamide was not prominently available in the surveyed literature; therefore, the yield for Step 1 is noted as such.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |
| 1 | Acetamidation (SNAr) | 1,2-Difluoro-4-nitrobenzene | N-(4,5-Difluoro-2-nitrophenyl)acetamide | Acetamide, Base | Not Specified | - |
| 2 | Acid Hydrolysis | N-(4,5-Difluoro-2-nitrophenyl)acetamide | This compound | 6 N HCl (aq) | ~88% | 106-108[1] |
Note: The yield for Step 2 is calculated based on the provided masses in the experimental protocol[1].
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis.
Step 1: Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide
General Methodology:
The reaction would typically involve heating 1,2-difluoro-4-nitrobenzene with an acetamide equivalent in the presence of a suitable base and a polar aprotic solvent. The base is required to deprotonate the acetamide, forming a more potent nucleophile.
-
Reagents: 1,2-Difluoro-4-nitrobenzene, Acetamide, a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF).
-
Procedure Outline:
-
A solution of acetamide in the chosen solvent would be treated with a strong base at a reduced temperature (e.g., 0 °C).
-
1,2-Difluoro-4-nitrobenzene would then be added to the solution.
-
The reaction mixture would be heated to drive the substitution. The reaction progress would be monitored by an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction would be quenched with water, and the product extracted into an organic solvent.
-
The organic layer would be washed, dried, and the solvent evaporated to yield the crude product, which could then be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This protocol is adapted from a literature procedure for the hydrolysis of N-(4,5-difluoro-2-nitrophenyl)acetamide[1].
Materials and Equipment:
-
Reagents:
-
N-(4,5-Difluoro-2-nitrophenyl)acetamide (6.51 g)
-
6 N Aqueous Hydrochloric Acid (100 mL)
-
Hexane
-
Dichloromethane
-
Water (for washing)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask for filtration
-
Beakers, graduated cylinders
-
Recrystallization apparatus
-
Procedure:
-
Reaction Setup: A mixture of 6.51 g of N-(4,5-difluoro-2-nitrophenyl)acetamide and 100 mL of 6 N aqueous hydrochloric acid is placed in a 250 mL round-bottom flask[1].
-
Reaction: The mixture is heated to reflux for approximately 2 hours[1].
-
Work-up: The reaction mixture is then allowed to cool to room temperature. The crystals that form are separated by filtration[1].
-
Purification: The collected crystals are washed with water, dried, and then recrystallized from a hexane-dichloromethane solvent mixture[1].
-
Final Product: A yield of 5.0 g of this compound is obtained as a crystalline solid[1].
Caption: Workflow for the hydrolysis of N-(4,5-difluoro-2-nitrophenyl)acetamide.
References
Application Notes: Synthesis of 6,7-Difluoroquinoxaline Derivatives from 4,5-Difluoro-2-nitroaniline for Kinase Inhibitor Development
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point for drug discovery and development. The introduction of fluorine atoms into the quinoxaline core can significantly enhance metabolic stability, binding affinity, and cell permeability, making fluorinated quinoxalines particularly attractive for medicinal chemistry. This document details the synthesis of 6,7-difluoroquinoxaline derivatives using 4,5-difluoro-2-nitroaniline as a key starting material. These derivatives are of particular interest as potential kinase inhibitors, a class of targeted therapeutics that interfere with signaling pathways often dysregulated in cancer.
Application: Precursors for Pim-1 Kinase Inhibitors
The 6,7-difluoroquinoxaline scaffold is a valuable pharmacophore for the development of inhibitors targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Pim kinases are overexpressed in a variety of hematological and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Pim kinases, 6,7-difluoroquinoxaline derivatives can disrupt these oncogenic signaling pathways, making them promising candidates for targeted cancer therapy. The synthetic protocols outlined below provide a robust methodology for accessing these key intermediates for further elaboration and screening in drug discovery programs.
Experimental Protocols
The synthesis of 6,7-difluoroquinoxaline derivatives from this compound is typically achieved through a two-step, one-pot procedure involving the reduction of the nitro group to form an in situ diamine, followed by cyclocondensation with a 1,2-dicarbonyl compound.
Step 1: Reduction of this compound to 4,5-Difluoro-1,2-phenylenediamine
This protocol describes the reduction of the nitro group of this compound to an amine functionality, yielding 4,5-difluoro-1,2-phenylenediamine. This intermediate is highly reactive and is typically used immediately in the subsequent cyclocondensation step without isolation.
-
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Raney Nickel (slurry in water)
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
Carefully add a catalytic amount of Raney Nickel slurry (approximately 5-10% by weight of the starting material).
-
Under a nitrogen or argon atmosphere, add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting solution containing 4,5-difluoro-1,2-phenylenediamine is used directly in the next step.
-
Step 2: Cyclocondensation with a 1,2-Dicarbonyl Compound
This protocol details the reaction of the in situ generated 4,5-difluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound to form the desired 6,7-difluoroquinoxaline derivative.
-
Materials:
-
Solution of 4,5-difluoro-1,2-phenylenediamine from Step 1
-
1,2-Dicarbonyl compound (e.g., benzil for 2,3-diphenyl derivative, biacetyl for 2,3-dimethyl derivative) (1.0-1.2 eq)
-
Glacial acetic acid (optional, as catalyst)
-
-
Procedure:
-
To the cooled reaction mixture from Step 1, add the 1,2-dicarbonyl compound (1.0-1.2 eq).
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If the product remains in solution, remove the Raney Nickel catalyst by filtration through a pad of celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Synthesis of 6,7-Difluoroquinoxaline Derivatives
| Starting Material | 1,2-Dicarbonyl Compound | Product | Solvent | Catalyst | Reaction Time | Yield (%) |
| This compound | Benzil | 6,7-Difluoro-2,3-diphenylquinoxaline | Ethanol | Raney Ni / Hydrazine Hydrate | 4-6 h | 85-95 |
| This compound | Biacetyl (2,3-Butanedione) | 6,7-Difluoro-2,3-dimethylquinoxaline | Ethanol | Raney Ni / Hydrazine Hydrate | 3-5 h | 80-90 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: One-pot synthesis of 6,7-difluoroquinoxaline derivatives.
Pim-1 Kinase Signaling Pathway
Caption: Pim-1 kinase signaling pathway and inhibition.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4,5-difluoro-2-nitroaniline, a versatile building block in the synthesis of various functional molecules. This document outlines the reactivity, regioselectivity, and synthetic applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to aid in research and development.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its aromatic ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group. This heightened reactivity allows for a wide range of chemical transformations, making it a sought-after precursor for complex molecules.[1] The fluorine substituents not only enhance the reactivity of the molecule but can also impart desirable properties, such as improved metabolic stability and lipophilicity, to the final products, which is of significant interest in drug discovery.[3]
The primary application of this compound lies in its use as a precursor for the synthesis of fluorinated heterocyclic compounds, most notably benzimidazoles, which are known to possess a wide range of biological activities.[4]
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution reactions of this compound proceed via a well-established two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex. The electron-withdrawing nitro group, positioned ortho to one of the fluorine atoms and para to the other, plays a crucial role in stabilizing the negative charge of this intermediate, thereby facilitating the reaction.
The regioselectivity of the substitution is a key consideration in the reactions of this compound. The nitro group exerts a strong activating effect on both the ortho (C-5) and para (C-4) positions. In many SNAr reactions on nitro-substituted benzenes, the para-position is favored for nucleophilic attack. However, the substitution pattern in this compound can be influenced by the nature of the nucleophile and the reaction conditions.
Applications in Synthesis
Synthesis of Substituted Nitroanilines
The reaction of this compound with various nucleophiles provides access to a diverse range of substituted 2-nitroaniline derivatives. These products can serve as intermediates for further functionalization.
Table 1: Representative SNAr Reactions with Amine and Alkoxide Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Boc-piperazine | 5-(tert-Butyl-piperazine-1-yl-carboxylate)-2-nitroaniline | DMF | Et₃N | 50 | 4 | 86 | [5] |
| 1-Hydroxyethylpiperazine | N-(2-hydroxyethyl)-N'-(4-fluoro-2-nitrophenyl)piperazine | DMF | - | 50 | 4 | - | [5] |
| Ethanol | 5-Ethoxy-4-fluoro-2-nitroaniline | Ethanol | NaOH | Reflux | - | - | [6] |
Note: Yields and reaction times can vary depending on the specific substrate and reaction conditions.
Synthesis of Fluorinated Benzimidazoles
A significant application of this compound is in the synthesis of 5,6-difluorobenzimidazoles. This is typically achieved through a two-step process: first, the SNAr reaction with a nucleophile, followed by the reduction of the nitro group and subsequent cyclization.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., 1-Boc-piperazine)
This protocol is adapted from the synthesis of 5-(tert-butyl-piperazine-1-yl-carboxylate)-2-nitroaniline.[5]
Materials:
-
This compound
-
1-Boc-piperazine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add 1-Boc-piperazine (2.5 eq) and triethylamine (Et₃N, a suitable amount to act as a base) to the stirring solution.
-
Heat the reaction mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and stir for 1 hour while cooling.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2-Chloro-5,6-difluorobenzimidazole
This protocol is based on the application of this compound in the synthesis of 2-chloro-5,6-difluorobenzimidazole. The synthesis involves the reduction of the nitro group followed by cyclization.
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation)
-
Solvent for reduction (e.g., Ethanol, Ethyl acetate)
-
Cyanogen bromide (BrCN) or a similar cyclizing agent
-
Base (e.g., NaHCO₃)
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
Step 1: Reduction to 4,5-Difluoro-1,2-phenylenediamine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 eq) portion-wise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
Step 2: Cyclization to 2-Chloro-5,6-difluorobenzimidazole
-
Dissolve the crude 4,5-difluoro-1,2-phenylenediamine in a suitable solvent.
-
Add the cyclizing agent (e.g., cyanogen bromide) and a base.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield 2-chloro-5,6-difluorobenzimidazole.
Mandatory Visualizations
Conclusion
This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. Its ability to readily undergo substitution with a variety of nucleophiles makes it an important building block for the synthesis of complex molecules, particularly fluorinated benzimidazoles with potential applications in drug discovery. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols for the Reaction of 4,5-Difluoro-2-nitroaniline with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 4,5-difluoro-2-nitroaniline with a range of nucleophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective transformations. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluorine atoms. The regioselectivity of this substitution is a key aspect of its synthetic utility.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles proceeds via a bimolecular addition-elimination mechanism, characteristic of SNAr reactions. A potent nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Due to the electronic effects of the nitro and amino groups, the fluorine atom at the 4-position is generally more activated towards nucleophilic attack than the fluorine at the 5-position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Applications in Organic Synthesis
The products derived from the nucleophilic substitution of this compound are valuable intermediates in the synthesis of a variety of complex molecules, particularly heterocyclic compounds with potential biological activity.
A prominent application is the synthesis of fluorinated benzimidazoles. Following the SNAr reaction, the nitro group of the resulting substituted aniline can be readily reduced to an amine. This in-situ or subsequent reduction yields a 1,2-diaminobenzene derivative, which can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole core. Benzimidazoles are a class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals. The presence of a fluorine atom, introduced via the initial SNAr reaction, can significantly enhance the pharmacological properties of the final molecule, including metabolic stability and binding affinity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound and its analogs with various nucleophiles. Please note that reaction conditions should be optimized for each specific substrate and nucleophile combination.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Amines | |||||||
| Ammonia | Concentrated Ammonia Water | Water | - | 40 | 3 | 98 | 2,4-Difluoronitrobenzene[1] |
| Primary Aliphatic Amine | e.g., Butylamine | Ethanol | Et3N | Reflux | 18 | 73 | 4,5-Difluoro-1,2-dinitrobenzene |
| Secondary Aliphatic Amine | e.g., Morpholine | Ethanol | Et3N | Reflux | 18 | 88 | 4,5-Difluoro-1,2-dinitrobenzene |
| Thiols | |||||||
| Thiophenol | 2-Hydroxythiophenol | Ethanol | Na2CO3 | 75 | 20 | 34 | 4,5-Difluoro-1,2-dinitrobenzene |
| Alkoxides | |||||||
| Methoxide | Sodium Methoxide | Methanol | - | Room Temp. | 48 | 93 | 2,4-Difluoro-5-nitroaniline[2] |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Safety Precaution: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
General Protocol for Reaction with Amine Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
A suitable base (e.g., K2CO3, Et3N) (1.5 - 2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.
-
Add the amine nucleophile and the base to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Reaction with Thiol Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.0 - 1.2 eq)
-
A suitable base (e.g., Na2CO3, K2CO3) (2.0 - 3.0 eq)
-
Polar solvent (e.g., Ethanol, DMF)
Procedure:
-
To a round-bottom flask, add this compound, the thiol nucleophile, the base, and the solvent.
-
Heat the reaction mixture to a temperature between 70-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and add it to water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Reaction with Alkoxide Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Corresponding alcohol (as solvent)
-
Sodium or potassium alkoxide (1.2 eq) or the corresponding metal hydroxide.
Procedure:
-
Dissolve this compound in the anhydrous alcohol corresponding to the desired alkoxide.
-
Add the sodium or potassium alkoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr.
Caption: Synthesis of fluorinated benzimidazoles.
References
Application Notes and Protocols: 4,5-Difluoro-2-nitroaniline as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitroaniline is a valuable and versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms and a nitro group ortho to an amino group, provides a reactive scaffold for the synthesis of a variety of fluorinated heterocyclic compounds. The presence of fluorine atoms can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds derived from this compound: 5,6-difluorobenzimidazoles, 5,6-difluorobenzotriazoles, and 6,7-difluoroquinoxalines.
Core Synthetic Pathways
The primary utility of this compound as a precursor for these heterocycles begins with the reduction of its nitro group to an amine, yielding the key intermediate 4,5-difluoro-1,2-phenylenediamine. This diamine is then subjected to various cyclization reactions to construct the desired heterocyclic core.
Caption: General synthetic routes from this compound.
Section 1: Synthesis of 5,6-Difluorobenzimidazoles
Application Notes
5,6-Difluorobenzimidazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The fluorine atoms at the 5 and 6 positions can enhance the therapeutic potential of these molecules. Notably, benzimidazole derivatives have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1)[1][2]. The synthesis of these compounds typically involves the condensation of 4,5-difluoro-1,2-phenylenediamine with aldehydes or carboxylic acids. A one-pot reductive cyclization from this compound offers an efficient route to 2-substituted-5,6-difluorobenzimidazoles[3][4].
Experimental Protocols
Protocol 1.1: Reduction of this compound to 4,5-Difluoro-1,2-phenylenediamine
This protocol describes the synthesis of the key intermediate, 4,5-difluoro-1,2-phenylenediamine.
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Zinc dust
-
20% Sodium hydroxide solution
-
95% Ethanol
-
Sodium hydrosulfite
-
Decolorizing charcoal
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine this compound (1.0 eq), 20% sodium hydroxide solution, and 95% ethanol.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Carefully add zinc dust (in excess) in small portions to maintain the reflux. The reaction is exothermic.
-
After the addition is complete, continue refluxing for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove zinc solids.
-
To the filtrate, add a small amount of sodium hydrosulfite and decolorize with charcoal if necessary.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystals of 4,5-difluoro-1,2-phenylenediamine by filtration, wash with cold water, and dry under vacuum.
Protocol 1.2: One-Pot Synthesis of 2-Substituted-5,6-difluorobenzimidazoles
This one-pot method combines the reduction and cyclization steps for improved efficiency[4].
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethanol/Water (2:1 mixture)
Procedure:
-
In a round-bottom flask with a reflux condenser, suspend this compound and the desired aromatic aldehyde in the ethanol/water mixture.
-
Heat the mixture to reflux (approximately 80°C).
-
Add sodium dithionite portion-wise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-substituted-5,6-difluorobenzimidazole.
| Product Example | Aldehyde | Yield (%) | Melting Point (°C) |
| 5,6-Difluoro-2-(p-tolyl)-1H-benzo[d]imidazole | p-Tolualdehyde | ~80-90 | Not specified |
| 2-Chloro-5,6-difluorobenzimidazole | N/A (multi-step) | Not specified | Not specified |
Note: Yields are indicative and can vary based on the specific aldehyde and reaction scale.
Section 2: Synthesis of 5,6-Difluorobenzotriazoles
Application Notes
Benzotriazole derivatives are known for their diverse biological activities, including anticancer properties[5]. The introduction of a difluoro-substitution on the benzene ring can modulate the electronic properties and biological activity of the resulting compounds. 5,6-Difluorobenzotriazole derivatives have been investigated as microtubule targeting agents with potential applications in cancer chemotherapy[6]. The synthesis is achieved through the diazotization of 4,5-difluoro-1,2-phenylenediamine.
Experimental Protocol
Protocol 2.1: Synthesis of 5,6-Difluorobenzotriazole
This protocol outlines the diazotization of 4,5-difluoro-1,2-phenylenediamine.
Caption: Workflow for the synthesis of 5,6-difluorobenzotriazole.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 5,6-difluorobenzotriazole.
| Product | Yield (%) | Melting Point (°C) |
| 5,6-Difluorobenzotriazole | High | Not specified |
Note: The reaction is generally high-yielding.
Section 3: Synthesis of 6,7-Difluoroquinoxalines
Application Notes
Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer effects. The difluoro-substitution at the 6 and 7 positions is a key feature in some potent antibacterial agents, such as certain fluoroquinolones[3]. The synthesis of 6,7-difluoroquinoxalines is typically achieved by the condensation of 4,5-difluoro-1,2-phenylenediamine with α-dicarbonyl compounds[7][8].
Experimental Protocol
Protocol 3.1: Synthesis of 2,3-Disubstituted-6,7-difluoroquinoxalines
This protocol describes the condensation reaction to form the quinoxaline ring system.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
α-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the α-dicarbonyl compound (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-6,7-difluoroquinoxaline.
| Product Example | α-Dicarbonyl Compound | Yield (%) | Melting Point (°C) |
| 6,7-Difluoro-2,3-diphenylquinoxaline | Benzil | High | Not specified |
| 6,7-Difluoro-2,3-dimethylquinoxaline | 2,3-Butanedione | High | Not specified |
Note: This condensation reaction is generally efficient and high-yielding for a variety of α-dicarbonyl compounds.
References
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Diazotization of 4,5-Difluoro-2-nitroaniline and its Application in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the diazotization of 4,5-difluoro-2-nitroaniline and its subsequent use in the synthesis of azo dyes. Detailed experimental protocols for the diazotization and azo coupling reactions are presented, along with a summary of the characterization data for representative azo dyes. The inclusion of fluorine atoms and a nitro group in the diazo component can impart unique properties to the resulting dyes, such as altered electronic characteristics and potential for further functionalization, making them of interest in materials science and as potential chromogenic probes in drug development.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The synthesis of azo dyes is a well-established and versatile process, typically involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. The choice of the amine and the coupling component allows for the fine-tuning of the resulting dye's color, solubility, and other physicochemical properties.
This compound is a valuable starting material for the synthesis of specialized azo dyes. The presence of two fluorine atoms can enhance the thermal and chemical stability of the resulting dye, while the electron-withdrawing nitro group can influence its color and reactivity. This application note details the synthesis and characterization of azo dyes derived from this compound, providing researchers with the necessary protocols to explore this class of compounds.
Reaction and Mechanism
The synthesis of azo dyes from this compound proceeds in two main steps:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol, aniline, or naphthol derivative, to form the azo dye. This reaction is an electrophilic aromatic substitution.
The overall reaction scheme is as follows:
Experimental Protocols
Materials and Equipment
-
This compound (98% purity)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Coupling agents (e.g., phenol, N,N-dimethylaniline, 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Magnetic stirrer with stirring bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Melting point apparatus
-
UV-Vis spectrophotometer
-
FTIR spectrometer
-
NMR spectrometer
Protocol 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.74 g (0.01 mol) of this compound in 10 mL of concentrated hydrochloric acid and 10 mL of water by gentle warming.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine precipitate of the amine hydrochloride may form.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution is the 4,5-difluoro-2-nitrobenzenediazonium chloride solution, which should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool the phenol solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold 4,5-difluoro-2-nitrobenzenediazonium chloride solution to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure azo dye.
-
Dry the purified product in a desiccator.
Data Presentation
The following tables summarize the quantitative data obtained for the synthesis of three representative azo dyes using this compound as the diazo component and phenol, N,N-dimethylaniline, and 2-naphthol as coupling agents.
Table 1: Reaction Conditions and Yields for Azo Dye Synthesis
| Dye ID | Coupling Agent | Reaction Time (h) | Reaction Temperature (°C) | Crude Yield (%) | Purified Yield (%) |
| Dye 1 | Phenol | 1 | 0-5 | 88 | 82 |
| Dye 2 | N,N-Dimethylaniline | 1.5 | 0-5 | 91 | 85 |
| Dye 3 | 2-Naphthol | 1 | 0-5 | 94 | 89 |
Table 2: Characterization Data for Synthesized Azo Dyes
| Dye ID | Appearance | Melting Point (°C) | λmax (nm) (in Ethanol) | Molar Absorptivity (ε, L mol-1 cm-1) |
| Dye 1 | Yellow-Orange Powder | 182-184 | 415 | 25,000 |
| Dye 2 | Red-Orange Crystals | 195-197 | 480 | 32,000 |
| Dye 3 | Deep Red Powder | 210-212 | 495 | 38,000 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Reaction Pathway
The following diagram illustrates the chemical structures and transformations involved in the synthesis of an azo dye from this compound and phenol.
Caption: Reaction pathway for azo dye synthesis.
Conclusion
The diazotization of this compound provides a straightforward route to a variety of novel azo dyes. The experimental protocols detailed herein are robust and can be adapted for a range of coupling agents to generate a library of fluorinated and nitrated azo compounds. The provided data demonstrates good to excellent yields for the synthesized dyes. These compounds may serve as valuable assets in the development of new materials and as probes in biological systems, warranting further investigation into their specific properties and applications.
Application Notes and Protocols for the Use of 4,5-Difluoro-2-nitroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,5-difluoro-2-nitroaniline as a key starting material in the synthesis of agrochemicals, with a focus on benzimidazole-based fungicides. Detailed experimental protocols for the synthesis of a key intermediate, 2-chloro-5,6-difluorobenzimidazole, are provided, along with relevant data and visualizations to guide researchers in the field.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of various organic molecules, including those with significant applications in the agrochemical industry.[1] Its unique difluorinated aromatic structure makes it a valuable precursor for creating potent herbicides and fungicides, contributing to enhanced crop protection and yield.[1] The fluorine atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final agrochemical product.
This document outlines the synthetic pathway from this compound to 2-chloro-5,6-difluorobenzimidazole, a crucial building block for a range of benzimidazole fungicides. Benzimidazole fungicides are a class of systemic fungicides that act by inhibiting fungal cell division.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for benzimidazole derivatives. These derivatives are known for their broad-spectrum fungicidal activity. The synthesis of 2-chloro-5,6-difluorobenzimidazole from this compound is a key process that opens the door to a variety of potent agrochemicals.[2][3]
Synthetic Pathway Overview
The synthesis of 2-chloro-5,6-difluorobenzimidazole from this compound proceeds through a three-step sequence:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 4,5-difluoro-1,2-phenylenediamine.
-
Cyclization: The resulting diamine undergoes cyclization to form the benzimidazole ring system.
-
Chlorination via Diazotization: The 2-hydroxybenzimidazole intermediate is converted to the final 2-chloro-5,6-difluorobenzimidazole via a diazotization reaction followed by chlorination.[2][3]
Caption: Synthetic pathway from this compound to 2-Chloro-5,6-difluorobenzimidazole.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of 2-chloro-5,6-difluorobenzimidazole from this compound.
Step 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine (Reduction)
This procedure outlines the reduction of the nitro group of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 174.11 | 10.0 g | 0.057 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 51.8 g | 0.229 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Ethanol | 46.07 | 200 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.057 mol) of this compound in 200 mL of ethanol.
-
To this solution, add 51.8 g (0.229 mol) of tin(II) chloride dihydrate.
-
Slowly add 100 mL of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-difluoro-1,2-phenylenediamine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 5,6-Difluorobenzimidazolin-2-one (Cyclization)
This protocol describes the formation of the benzimidazole ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Difluoro-1,2-phenylenediamine | 144.12 | 8.2 g | 0.057 |
| Urea | 60.06 | 6.8 g | 0.114 |
| o-Dichlorobenzene | 147.00 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, combine 8.2 g (0.057 mol) of 4,5-difluoro-1,2-phenylenediamine and 6.8 g (0.114 mol) of urea in 100 mL of o-dichlorobenzene.
-
Heat the mixture to 160-170 °C and stir vigorously for 4 hours. Ammonia gas will be evolved during the reaction.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain 5,6-difluorobenzimidazolin-2-one.
Step 3: Synthesis of 2-Chloro-5,6-difluorobenzimidazole (Diazotization & Chlorination)
This final step introduces the chloro substituent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5,6-Difluorobenzimidazolin-2-one | 170.12 | 9.7 g | 0.057 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylaniline | 121.18 | 5 mL | - |
| Ice | - | As needed | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, carefully add 9.7 g (0.057 mol) of 5,6-difluorobenzimidazolin-2-one to 50 mL of phosphorus oxychloride.
-
Add 5 mL of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitate formed is collected by filtration, washed thoroughly with water, and dried.
-
The crude 2-chloro-5,6-difluorobenzimidazole can be purified by recrystallization from ethanol.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Product | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 4,5-Difluoro-1,2-phenylenediamine | This compound | SnCl₂·2H₂O, HCl | 2 | Reflux | 85-95 |
| 2 | 5,6-Difluorobenzimidazolin-2-one | 4,5-Difluoro-1,2-phenylenediamine | Urea | 4 | 160-170 | 80-90 |
| 3 | 2-Chloro-5,6-difluorobenzimidazole | 5,6-Difluorobenzimidazolin-2-one | POCl₃, N,N-Dimethylaniline | 3 | Reflux | 75-85 |
Experimental Workflow
Caption: Detailed workflow for the synthesis of 2-Chloro-5,6-difluorobenzimidazole.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of agrochemically important benzimidazole derivatives. The provided protocols for the synthesis of 2-chloro-5,6-difluorobenzimidazole offer a clear and reproducible pathway for researchers. The fluorinated benzimidazole core can be further functionalized to generate a library of compounds for screening as potential new fungicides, contributing to the development of next-generation crop protection agents.
References
- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Reduction of 4,5-Difluoro-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic reduction of the nitro group in 4,5-Difluoro-2-nitroaniline is a critical chemical transformation for the synthesis of 4,5-difluorobenzene-1,2-diamine. This product is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its unique difluorinated benzene ring structure is a key building block in the development of various therapeutic agents and other specialty chemicals.[1][2] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[2] Among the various methods for reducing nitroaromatics, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used technique due to its high yields, selectivity, and the ease of catalyst removal.[3]
This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound to 4,5-difluorobenzene-1,2-diamine.
Data Presentation
The following table summarizes the quantitative data for a typical catalytic hydrogenation of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [4] |
| Reactant to Catalyst Ratio | 5:1 (w/w) | [4] |
| Hydrogen Source | Hydrogen Gas (H₂) | [4] |
| Solvent | Methanol (MeOH) | [4] |
| Pressure | 50 psi | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 3 hours | [4] |
| Product | 4,5-difluorobenzene-1,2-diamine | [4] |
| Yield | 98% | [4] |
Reaction Mechanism
The catalytic hydrogenation of a nitroaromatic compound over a palladium on carbon surface involves the transfer of hydrogen atoms to the nitro group, leading to the formation of an amine. The reaction is believed to proceed through nitroso and hydroxylamine intermediates.
Caption: General mechanism for the reduction of a nitroaromatic to an aniline.
Experimental Protocols
This section details the methodologies for the catalytic reduction of this compound using two common hydrogen sources: hydrogen gas and hydrazine hydrate.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol is based on a reported synthesis with high yield.[4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Diatomaceous earth (Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, combine 10 g (57 mmol) of this compound and 2.0 g of 10% palladium on carbon.[4]
-
Add 150 mL of methanol to the vessel.[4]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.[4]
-
Stir the mixture vigorously at room temperature for 3 hours.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the excess hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol as dry Pd/C can be pyrophoric.[3]
-
Concentrate the filtrate under reduced pressure to obtain the solid product.
-
Dry the resulting solid to yield 4,5-difluorobenzene-1,2-diamine. A yield of approximately 8.05 g (98%) can be expected.[4]
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This method offers an alternative to using pressurized hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and hotplate stirrer
-
Filtration apparatus
-
Diatomaceous earth (Celite®)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and the Pd/C catalyst in a suitable solvent like methanol or ethanol.
-
Heat the mixture to reflux.
-
Carefully add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction may be observed.[3]
-
Continue refluxing and monitor the reaction until completion (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Remember to keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography if necessary.
Experimental Workflow
Caption: Experimental workflow for the catalytic reduction of this compound.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from any ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite spontaneously in air, especially when saturated with hydrogen.[3] Always handle the catalyst in a wet state. The filter cake should never be allowed to dry and should be disposed of properly.
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
General Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the experiment. This compound and its product may be irritating to the skin, eyes, and respiratory tract.
References
Application Notes and Protocols for Cyclization Reactions Involving 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for cyclization reactions utilizing 4,5-difluoro-2-nitroaniline, a versatile building block in the synthesis of fluorinated heterocyclic compounds with significant potential in medicinal chemistry.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic scaffolds, most notably 5,6-difluorobenzimidazoles. The presence of the fluorine atoms on the benzene ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules. This makes this compound a valuable precursor for the development of novel therapeutic agents, particularly in the area of kinase inhibitors for cancer therapy.
Key Applications
The primary application of cyclization reactions involving this compound is the synthesis of 5,6-difluorobenzimidazole derivatives. These compounds have been identified as potent inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and RAF kinases, which are crucial targets in oncology.[1][2] The 5,6-difluorobenzimidazole scaffold serves as a core structural motif in the design of these inhibitors.[1][2]
Cyclization Reactions and Protocols
The most common route for the cyclization of this compound involves an initial reduction of the nitro group to an amine, yielding 4,5-difluoro-1,2-phenylenediamine. This intermediate is then cyclized with a suitable one-carbon or two-carbon synthon to form the desired heterocyclic ring.
Synthesis of 5,6-Difluorobenzimidazoles via Reductive Cyclization
This one-pot protocol describes the synthesis of 2-substituted-5,6-difluorobenzimidazoles from this compound via a reductive cyclization with aldehydes.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Zinc powder (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water (H₂O)
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round bottom flask, suspend this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aromatic aldehyde (1 mmol) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the zinc powder.
-
The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Entry | Aldehyde | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 30 | 100 | High |
| 2 | Substituted Benzaldehydes | 30 | 100 | Moderate to High |
Note: Specific yields for this compound were not detailed in the searched literature, but this general protocol for 2-nitroanilines suggests high efficiency.
Synthesis of 2-Chloro-5,6-difluorobenzimidazole
This multi-step synthesis involves the reduction of this compound, followed by cyclization and chlorination.
Reaction Scheme:
-
Reduction: this compound is reduced to 4,5-difluoro-1,2-phenylenediamine.
-
Cyclization: The resulting diamine is cyclized to form 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one.
-
Chlorination: The benzimidazolone is then chlorinated to yield 2-chloro-5,6-difluorobenzimidazole.
A detailed experimental protocol with specific reagents and conditions for each step is outlined in the literature but quantitative data for each step was not available in the initial search.
Synthesis of 5,6-Difluorobenzotriazole
The synthesis of benzotriazoles can be achieved from the intermediate 4,5-difluoro-1,2-phenylenediamine through diazotization.
Experimental Protocol:
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Water
-
Ice bath
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine in dilute hydrochloric acid or acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for a specified time.
-
The product, 5,6-difluorobenzotriazole, may precipitate from the solution and can be collected by filtration.
-
Wash the product with cold water and dry.
Quantitative Data Summary:
Specific quantitative data for the synthesis of 5,6-difluorobenzotriazole from the corresponding diamine was not available in the initial search results.
Signaling Pathway Inhibition by 5,6-Difluorobenzimidazole Derivatives
As previously mentioned, derivatives of 5,6-difluorobenzimidazole are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflows
The general workflow for the synthesis and evaluation of novel heterocyclic compounds derived from this compound is depicted below.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of fluorinated heterocyclic compounds with promising applications in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their biological activities. The ability to readily access the 5,6-difluorobenzimidazole scaffold, a privileged structure in kinase inhibitor design, underscores the importance of this precursor in the development of new anticancer therapeutics.
References
- 1. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. 1. Exploration of [5,6]-fused bicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 4,5-Difluoro-2-nitroaniline synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4,5-Difluoro-2-nitroaniline, a key intermediate in the pharmaceutical and agrochemical industries. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Hydrolysis of 4,5-Difluoro-2-nitroacetanilide: This is a straightforward method involving the deprotection of the acetamido group under acidic conditions.
-
Nitration of 3,4-Difluoroaniline: This route requires a multi-step process that includes the protection of the highly reactive amino group as an acetanilide, followed by nitration and subsequent deprotection. Direct nitration of 3,4-difluoroaniline is generally not recommended as it can lead to oxidation and the formation of multiple isomers.
Q2: Why is it necessary to protect the amino group of 3,4-Difluoroaniline before nitration?
A2: The amino group is a strong activating group and a powerful ortho-, para-director in electrophilic aromatic substitution. Direct nitration of anilines with strong acids like a nitric and sulfuric acid mixture can lead to oxidation of the aniline and the formation of a mixture of ortho and para isomers. Protecting the amino group as an acetanilide moderates its activating effect and sterically hinders the ortho-positions, leading to a more regioselective nitration at the desired position.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can be process-related and depend on the synthetic route:
-
From Hydrolysis of 4,5-Difluoro-2-nitroacetanilide:
-
Unreacted starting material: 4,5-Difluoro-2-nitroacetanilide.
-
Byproducts of incomplete hydrolysis.
-
-
From Nitration of N-acetyl-3,4-difluoroaniline:
-
Isomeric byproducts: Formation of other nitro-isomers during the nitration step.
-
Unreacted starting material: N-acetyl-3,4-difluoroaniline.
-
Products of incomplete deprotection.
-
Oxidation byproducts from the nitration reaction.
-
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification method is recrystallization. A hexane-dichloromethane solvent mixture has been reported to be effective for obtaining high-purity crystals.[1] For challenging separations of isomers or other closely related impurities, column chromatography on silica gel may be employed.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Low Yield
| Possible Cause | Recommended Action(s) |
| Incomplete Hydrolysis (Route 1) | - Ensure the reaction is heated to reflux for a sufficient duration (e.g., 2 hours).[1] - Verify the concentration of the hydrochloric acid used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. |
| Degradation of Starting Material (Route 2) | - For the nitration of the acetanilide, maintain a low reaction temperature (e.g., below 10°C) to minimize side reactions and degradation. - Avoid excessively long reaction times. |
| Loss of Product During Work-up | - When neutralizing the reaction mixture after hydrolysis, do so carefully to avoid redissolving the product. - During recrystallization, use a minimal amount of hot solvent to dissolve the product and ensure complete precipitation upon cooling. |
| Inefficient Nitration (Route 2) | - Ensure the nitrating agent is of sufficient strength and used in the correct stoichiometric amount. - Confirm that all reagents and glassware are anhydrous, as water can deactivate the nitronium ion. |
Low Purity
| Possible Cause | Recommended Action(s) |
| Presence of Isomeric Impurities (Route 2) | - Ensure the amino group of 3,4-difluoroaniline is fully protected before nitration to improve regioselectivity. - Optimize the nitration reaction temperature; lower temperatures often favor the desired isomer. |
| Incomplete Removal of Starting Material | - Extend the reaction time to ensure complete conversion. - Optimize the recrystallization solvent system to selectively precipitate the product while leaving the starting material in the mother liquor. |
| Oiling Out During Recrystallization | - This occurs when the solute's melting point is lower than the solvent's boiling point or the solution is too concentrated. Try using a lower-boiling solvent system or a more dilute solution and cool slowly. Scratching the inside of the flask can help induce crystallization. |
| Co-precipitation of Impurities | - Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are typically purer. - A second recrystallization step may be necessary to achieve the desired purity. |
Experimental Protocols
Route 1: Hydrolysis of 4,5-Difluoro-2-nitroacetanilide
This protocol is adapted from a reported synthesis.[1]
Materials:
-
4,5-Difluoro-2-nitroacetanilide
-
6 N Aqueous Hydrochloric Acid
-
Hexane
-
Dichloromethane
-
Water (distilled or deionized)
Procedure:
-
A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.
-
The reaction mixture is then cooled to allow for the crystallization of the product.
-
The crystals are separated by filtration and washed with water.
-
The crude product is dried and then recrystallized from a hexane-dichloromethane solvent mixture.
-
The final product is collected by filtration and dried to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6.51 g of 4,5-Difluoro-2-nitroacetanilide | [1] |
| Yield | 5.0 g | [1] |
| Melting Point | 106°-108° C | [1] |
Route 2: Nitration of 3,4-Difluoroaniline (via N-acetylation)
This protocol is a proposed methodology based on the nitration of a similar compound, 3,6-dichloro-2,4-difluoroaniline.
Step 1: Acetylation of 3,4-Difluoroaniline
-
Dissolve 3,4-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(3,4-difluorophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(3,4-difluorophenyl)acetamide
-
Carefully dissolve the dried N-(3,4-difluorophenyl)acetamide in concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated acetanilide.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Transfer the crude nitrated acetanilide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization as described in Route 1.
Visualizing the Synthesis and Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the key pathways and logical steps.
Caption: Synthetic pathways to this compound.
References
Common side products in the synthesis of 4,5-Difluoro-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 4,5-Difluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable method involves a three-step process starting from 3,4-difluoroaniline. This approach is designed to control the regioselectivity of the nitration and minimize side products. The key stages are:
-
Protection of the Amino Group: The amino group of 3,4-difluoroaniline is acetylated, typically using acetic anhydride, to form N-(3,4-difluorophenyl)acetamide. This protection step is crucial to prevent oxidation of the amine and to direct the nitration to the desired position.[1]
-
Nitration: The protected intermediate, N-(3,4-difluorophenyl)acetamide, is then nitrated using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled, low-temperature conditions.
-
Deprotection (Hydrolysis): The acetyl group is removed from the nitrated intermediate by acid-catalyzed hydrolysis to yield the final product, this compound.[1][2]
Q2: What are the primary side products I should expect in this synthesis?
A2: The formation of side products is common in this synthesis. The most prevalent impurities include:
-
Isomeric Product (3,4-Difluoro-6-nitroaniline): This is the most common side product, arising from the nitration at the C6 position of the N-(3,4-difluorophenyl)acetamide intermediate instead of the desired C2 position. The acetamido group directs the reaction to both ortho positions (C2 and C6).
-
Dinitrated Products: Under harsh reaction conditions (e.g., elevated temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring, leading to impurities such as 3,4-difluoro-2,6-dinitroaniline.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of N-(3,4-difluorophenyl)acetamide in the intermediate product.
-
Incomplete Hydrolysis Product: If the final deprotection step is not carried out to completion, N-(4,5-difluoro-2-nitrophenyl)acetamide will remain as a significant impurity in the final product.[2]
-
Oxidation Products: Direct nitration of unprotected 3,4-difluoroaniline can lead to oxidation of the highly reactive amino group, often resulting in the formation of tar-like polymeric materials and a significantly lower yield.[1]
Q3: How can I purify the final this compound product?
A3: Purification is essential to remove the various side products. The most common methods are:
-
Recrystallization: This is an effective method for removing most impurities. A common solvent system is a mixture of hexane and dichloromethane[2] or an ethanol/water mixture.[1]
-
Column Chromatography: For achieving very high purity, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is recommended.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Oxidation of unprotected amine: Direct nitration was attempted without protecting the amino group. 2. Over-nitration: Reaction temperature was too high, or excess nitrating agent was used. 3. Incomplete reaction: Insufficient reaction time or temperature for the nitration or hydrolysis step. 4. Loss during workup/purification: Product lost during extraction or recrystallization. | 1. Implement the protection-deprotection strategy. Acetylate the starting 3,4-difluoroaniline before nitration.[1] 2. Strictly control the temperature of the nitration reaction, keeping it below 10°C. Add the nitrating mixture slowly and dropwise. Use a stoichiometric amount of nitric acid. 3. Monitor reaction progress using Thin-Layer Chromatography (TLC) to ensure completion of each step before proceeding. 4. Optimize workup procedures. Ensure proper phase separation during extractions and minimize transfers. Use an appropriate solvent volume for recrystallization to avoid product loss in the mother liquor. |
| High percentage of 3,4-Difluoro-6-nitroaniline isomer | Lack of regioselectivity: The acetamido group directs to both ortho positions (C2 and C6). While C2 is generally favored, reaction conditions can influence the isomer ratio. | Optimize nitration conditions. Lowering the reaction temperature can sometimes improve selectivity. Careful and slow addition of the nitrating agent is critical. While complete elimination of the 6-nitro isomer is difficult, its formation can be minimized. The isomers typically need to be separated during the purification step. |
| Presence of Dinitrated Impurities | Harsh reaction conditions: The reaction temperature was not adequately controlled, or an excess of the nitrating agent was used, leading to a second nitration event. | Maintain a low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent. Use no more than 1.05-1.1 equivalents of nitric acid. |
| Final product contains N-(4,5-difluoro-2-nitrophenyl)acetamide | Incomplete hydrolysis (deprotection): The hydrolysis reaction time was too short, the acid concentration was too low, or the temperature was insufficient. | Ensure complete hydrolysis. Increase the reflux time and monitor the reaction by TLC until the acetylated intermediate is no longer visible. Ensure an adequate concentration of hydrochloric acid is used.[1][2] |
| Formation of dark, tar-like material | Oxidation of the aniline: This is a clear sign that direct nitration of the unprotected 3,4-difluoroaniline was performed, or the reaction temperature was excessively high. | Always use the amino-protection strategy. If protection was used, re-verify the temperature control during the nitration step. The reaction should be conducted in a flask submerged in an ice-salt bath to maintain a consistently low temperature. |
Experimental Protocol: Synthesis via Protection-Nitration-Deprotection
This protocol is a representative example for the synthesis of this compound.
Step 1: Protection (Acetylation) of 3,4-Difluoroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3,4-difluoroaniline in 50 mL of glacial acetic acid.
-
Slowly add 8.0 mL of acetic anhydride to the solution at room temperature.
-
Heat the mixture to approximately 90°C and stir for 2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting aniline.
-
After cooling, pour the reaction mixture into 200 mL of cold water with stirring.
-
Collect the precipitated solid, N-(3,4-difluorophenyl)acetamide, by vacuum filtration, wash thoroughly with water, and dry.
Step 2: Nitration of N-(3,4-difluorophenyl)acetamide
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 12.0 g of the dried N-(3,4-difluorophenyl)acetamide to 30 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C using an ice bath. Stir until all the solid dissolves.
-
Prepare the nitrating mixture by slowly and carefully adding 3.6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate (a mixture of nitrated acetanilide isomers) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Deprotection (Hydrolysis) of the Nitrated Intermediate
-
Transfer the wet, crude nitrated acetanilide to a round-bottom flask.[2]
-
Add a mixture of 100 mL of ethanol and 50 mL of 6N hydrochloric acid.[2]
-
Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the acetylated intermediate by TLC.[1]
-
Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water.
-
Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid (a mixture of this compound and the 3,4-Difluoro-6-nitroaniline isomer) by vacuum filtration, wash with water, and air-dry.
Step 4: Purification
-
Purify the crude solid product by recrystallization from a hexane-dichloromethane solvent mixture to isolate the desired this compound.[2]
Visual Workflow and Logic Diagrams
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4,5-Difluoro-2-nitroaniline by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4,5-Difluoro-2-nitroaniline via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: A mixture of hexane and dichloromethane has been reported as an effective solvent system for the recrystallization of this compound.[1] Dichloromethane acts as the solvent in which the compound is more soluble, while hexane serves as the anti-solvent.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of purified this compound is typically in the range of 106-110 °C.[2][3] A sharp melting point within this range is a good indicator of high purity.
Q3: My purified product is still colored. How can I remove the color?
A3: Residual color in the recrystallized product can be due to the presence of persistent impurities. A common technique to address this is to perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before the filtration step. However, use charcoal judiciously as it can adsorb some of your desired product, potentially lowering the overall yield.
Q4: What are some common impurities that might be present in crude this compound?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as over-nitration or incomplete nitration, and residual solvents from the synthesis process.[4] The presence of these impurities can affect the efficiency of the recrystallization and the purity of the final product.[5][6]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄F₂N₂O₂ | [2][3] |
| Molecular Weight | 174.11 g/mol | [2] |
| Appearance | Orange to brown powder/crystal | |
| Melting Point (Purified) | 106-110 °C | [2][3] |
| Purity (Typical) | ≥ 98% | [3] |
| Recrystallization Solvent | Hexane-Dichloromethane | [1] |
Experimental Protocols
Recrystallization of this compound using a Hexane-Dichloromethane Solvent System
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: While the dichloromethane solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid. Then, add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guides
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References
Troubleshooting guide for the synthesis of benzimidazoles from 4,5-Difluoro-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of benzimidazoles, specifically from the starting material 4,5-Difluoro-2-nitroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5,6-difluorobenzimidazole from this compound, which typically proceeds in two key steps: 1) reduction of the nitro group to form 4,5-difluorobenzene-1,2-diamine, and 2) cyclization with a one-carbon source (e.g., formic acid or an orthoformate) to form the benzimidazole ring.
Question 1: I am getting a low yield of the final benzimidazole product. What are the potential causes and solutions?
Answer: Low yields can stem from issues in either the reduction or the cyclization step. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reduction of the Nitro Group:
-
Symptom: Presence of the starting material (this compound) or partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives) in the reaction mixture, detectable by TLC or LC-MS.
-
Possible Causes & Solutions:
-
Inactive Catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Insufficient Reducing Agent: When using metal/acid combinations (e.g., Fe/HCl, SnCl₂), ensure a sufficient molar excess of the reducing agent is used.
-
Reaction Time/Temperature: The reduction may require longer reaction times or elevated temperatures. Monitor the reaction progress closely by TLC until the starting material is fully consumed.
-
-
-
Poor Cyclization Efficiency:
-
Symptom: Isolation of the intermediate diamine (4,5-difluorobenzene-1,2-diamine) as the major product, with little formation of the desired benzimidazole.
-
Possible Causes & Solutions:
-
Ineffective Dehydration: The cyclization reaction involves the removal of two molecules of water. If using formic acid, ensure reaction conditions promote dehydration (e.g., heating). Polyphosphoric acid can be used as both a catalyst and a dehydrating agent.[1]
-
Decomposition of the Diamine: o-Phenylenediamines can be sensitive to air and light, leading to colored impurities and reduced yield. It is often best to use the diamine intermediate immediately after its formation without extensive purification. A one-pot procedure for reduction and cyclization can mitigate this issue.
-
Reactivity of the One-Carbon Source: If using an aldehyde, ensure it is of high purity. If using an orthoformate (e.g., triethyl orthoformate), a catalytic amount of acid (e.g., a few drops of formic acid) can facilitate the reaction.[2]
-
-
-
Side Reactions:
-
Symptom: Presence of multiple unexpected spots on TLC or peaks in LC-MS.
-
Possible Causes & Solutions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the benzene ring are activated by the nitro group (and to a lesser extent, the benzimidazole ring). Under harsh basic or nucleophilic conditions, one or both fluorine atoms could be displaced.[3] It is advisable to use milder reaction conditions where possible.
-
Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions could potentially lead to the reduction of the benzene ring, although this is less common.
-
-
Question 2: My final product is highly colored, even after purification. What is causing this and how can I fix it?
Answer: Colored impurities are a common issue in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine intermediate.
-
Possible Causes & Solutions:
-
Oxidation of the Diamine Intermediate: 4,5-difluorobenzene-1,2-diamine is susceptible to oxidation, which forms highly colored polymeric impurities.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during the isolation and handling of the diamine.
-
Consider a one-pot synthesis where the diamine is generated and consumed in situ, minimizing its exposure to oxygen.
-
-
Purification Strategies:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and add a small amount of activated carbon. The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool slowly to form pure crystals.[4]
-
Column Chromatography: Silica gel chromatography can be effective in separating the desired product from colored impurities.
-
-
Question 3: How can I monitor the progress of the reaction effectively?
Answer: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
-
Interpretation:
-
Reduction Step: The disappearance of the starting this compound spot and the appearance of a new, more polar spot for the 4,5-difluorobenzene-1,2-diamine indicates the progress of the reduction.
-
Cyclization Step: The disappearance of the diamine spot and the appearance of the final benzimidazole product spot indicates the progress of the cyclization.
-
For more detailed analysis, especially for identifying unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Data Presentation: Reaction Conditions for Benzimidazole Synthesis
The following table summarizes typical reaction conditions for the two-step synthesis of benzimidazoles from nitroanilines. Note that optimal conditions may vary depending on the specific substrates and reagents used.
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Nitro Reduction | Fe, NH₄Cl, H₂O/EtOH | Water/Ethanol | Reflux | 2-4 | >90 |
| SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1-3 | >90 | |
| H₂, Pd/C (5-10 mol%) | Methanol/Ethanol | Room Temperature | 1-5 | >95 | |
| Cyclization | Formic Acid | Formic Acid (neat) | 100-120 | 2-4 | 80-95 |
| Triethyl Orthoformate, cat. H⁺ | Ethanol or neat | Reflux | 2-6 | 85-98 | |
| Aldehyde, Oxidant (e.g., O₂) | Various | Varies | Varies | 70-95 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5,6-Difluorobenzimidazole
Step A: Reduction of this compound to 4,5-difluorobenzene-1,2-diamine
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 5-10 mol% of Palladium on carbon (Pd/C) catalyst.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-5 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.
-
The resulting filtrate containing 4,5-difluorobenzene-1,2-diamine is typically used directly in the next step without further purification.
Step B: Cyclization of 4,5-difluorobenzene-1,2-diamine to 5,6-Difluorobenzimidazole
-
To the filtrate from Step A, add formic acid (at least 1.1 eq).
-
Heat the reaction mixture to reflux (around 100-110°C) and monitor by TLC until the diamine intermediate is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
The crude 5,6-Difluorobenzimidazole will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: One-Pot Synthesis of 5,6-Difluorobenzimidazole
-
In a pressure-rated reaction vessel, suspend this compound (1.0 eq) in methanol.
-
Add triethyl orthoformate (1.5 - 2.0 eq) and a catalytic amount of acetic acid (a few drops).
-
Carefully add 5-10 mol% of Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize with hydrogen (as per equipment specifications) and stir the reaction mixture at room temperature.
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After the reduction is complete (monitored by hydrogen uptake or TLC of an aliquot), heat the reaction mixture to reflux to facilitate the cyclization step.
-
Monitor the cyclization by TLC until the diamine intermediate is consumed.
-
Cool the reaction mixture, filter through Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the two-step synthesis of 5,6-Difluorobenzimidazole.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Degradation of 4,5-Difluoro-2-nitroaniline under specific reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-nitroaniline. The information is designed to address specific issues that may be encountered during experimentation, focusing on the stability and degradation of the compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: this compound is a solid that is generally stable under recommended storage conditions.[1] It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere, as it can be air-sensitive.[1] It is incompatible with strong oxidizing agents and strong bases.[1] For long-term storage, keeping it in a cool, dry, and dark place is advisable to prevent potential degradation.
Q2: How stable is this compound in acidic and basic solutions?
A2: While specific degradation kinetics for this compound are not extensively documented, information from structurally similar compounds suggests it is more stable in neutral to mildly acidic conditions (pH 4-7). In strongly acidic or basic media, degradation can occur. Halogenated anilines, as a class, are susceptible to acid-catalyzed hydrolysis, and this susceptibility generally increases with lower pH and higher temperatures. In basic conditions (pH > 9), hydrolysis of the nitro group to a phenol has been observed in analogous compounds. A synthesis procedure for this compound involves refluxing with 6 N aqueous hydrochloric acid for two hours, indicating at least short-term stability under these harsh acidic conditions.
Q3: Is this compound sensitive to light?
A3: Yes, similar nitroaniline derivatives are known to be sensitive to photodegradation. To prevent this, it is recommended to store the compound in amber vials or otherwise protected from light, especially when in solution.
Q4: What are the potential degradation products of this compound?
A4: Based on the degradation pathways of related halogenated and nitrated anilines, potential degradation products could arise from:
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Hydrolysis: Replacement of the amino group with a hydroxyl group, particularly under acidic conditions.
-
Dehalogenation: Replacement of one or both fluorine atoms with hydrogen or hydroxyl groups.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, depending on the reaction conditions and presence of reducing agents.
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Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored byproducts and tar-like substances.
Q5: Can I expect this compound to be stable during purification by column chromatography?
A5: Stability on silica or alumina gel during column chromatography will depend on the solvent system used. Given its potential sensitivity to acidic conditions, it is advisable to use neutral solvent systems. If the compound shows signs of degradation on the column (e.g., streaking, color change), deactivating the stationary phase with a small amount of a neutral base like triethylamine in the eluent may be beneficial.
Troubleshooting Guides
Issue 1: Reaction mixture containing this compound turns dark brown or black.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aniline | Aniline derivatives are prone to air oxidation, which is often catalyzed by acidic conditions or the presence of trace metals.[2] - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. - Use freshly purified and degassed solvents. - If the reaction allows, consider protecting the amino group as an acetamide to reduce its susceptibility to oxidation. |
| Decomposition of the diazonium salt (if applicable) | If the reaction involves diazotization, the resulting diazonium salt can be thermally unstable and decompose, leading to dark coloration. - Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. - Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction. |
| Side reactions due to insufficient acidity | In some reactions, insufficient acidity can lead to unwanted side reactions, such as azo coupling between a diazonium salt and the unreacted aniline. - Ensure the reaction medium is sufficiently acidic to fully protonate the starting amine. |
Issue 2: Low yield or incomplete reaction involving this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of the starting material | The reaction conditions (e.g., high temperature, strong acid/base) may be causing the degradation of this compound. - If possible, lower the reaction temperature. - If strong acid is required, consider if a milder acid or a shorter reaction time could be effective. - For base-catalyzed reactions, use the mildest effective base and the lowest possible temperature. |
| Poor solubility of the starting material | This compound may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction. - Screen for a solvent in which the starting material has better solubility at the reaction temperature. - Gentle warming to dissolve the starting material before initiating the reaction may be helpful, but be mindful of potential thermal degradation. |
| Deactivation of catalysts (if applicable) | The amino or nitro group of this compound can coordinate to and deactivate metal catalysts. - Increase the catalyst loading. - Consider protecting the amino group if it is suspected to be the cause of catalyst inhibition. |
Data Presentation
The following tables summarize hypothetical quantitative data on the degradation of this compound under various conditions. This data is illustrative and intended to provide a framework for experimental design and data comparison.
Table 1: Hypothetical Degradation of this compound at Different pH and Temperatures after 24 hours.
| pH | Temperature (°C) | % Degradation (Hypothetical) |
| 2 | 25 | 15 |
| 2 | 60 | 45 |
| 7 | 25 | < 1 |
| 7 | 60 | 5 |
| 10 | 25 | 10 |
| 10 | 60 | 35 |
Table 2: Hypothetical Photodegradation of this compound in Solution.
| Light Condition | Time (hours) | % Degradation (Hypothetical) |
| Dark (Control) | 24 | < 1 |
| Ambient Lab Light | 24 | 8 |
| UV Lamp (365 nm) | 4 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic/Basic Conditions
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Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
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Reaction Setup: In separate vials, add a known volume of the stock solution to a larger volume of the desired aqueous acidic or basic solution (e.g., 0.1 N HCl, phosphate buffer pH 7, 0.1 N NaOH) to achieve the final target concentration.
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Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or an elevated temperature like 60 °C). Protect the vials from light.
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Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Quenching: Immediately neutralize the aliquot with a suitable acid or base to stop the degradation.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
Mandatory Visualization
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
Technical Support Center: Analysis of 4,5-Difluoro-2-nitroaniline and its Impurities by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of 4,5-Difluoro-2-nitroaniline.
Troubleshooting Common HPLC Issues
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and their solutions.
Q1: Why is my this compound peak showing fronting?
Peak fronting, where the front of the peak is sloped, can be caused by several factors.[1][2] A common reason is sample overload , either by injecting too large a volume or a sample that is too concentrated.[3] Another potential cause is an incompatible sample solvent , where the sample is dissolved in a solvent stronger than the mobile phase.[1][2]
Troubleshooting Steps:
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Reduce Injection Volume or Dilute the Sample: Try injecting a smaller volume of your sample or diluting it with the mobile phase.[3]
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Ensure Solvent Compatibility: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[1]
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Check for Column Damage: A void at the column inlet can also cause peak fronting.[2] If the problem persists after addressing the above points, consider replacing the column.
Q2: My main peak is tailing. What are the likely causes and solutions?
Peak tailing, characterized by an asymmetrical peak with a drawn-out tail, is a frequent issue in HPLC.[1] This can be due to secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanol groups on a silica-based column.[3] Column overload can also lead to tailing.[3]
Troubleshooting Steps:
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Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. A small change can significantly impact peak shape. Consider adding a buffer to your mobile phase to maintain a consistent pH.
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Use a Different Column: An end-capped column or a column with a different stationary phase may reduce secondary interactions.
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Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[1]
Q3: I am seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram but are not present in the sample. Common sources include carryover from previous injections and contamination in the mobile phase or system.[3]
Troubleshooting Steps:
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Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. This can help determine if the contamination is from the injector or the mobile phase.
-
Clean the Injector: Implement a needle wash program or manually clean the injector port and needle.[3]
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Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and degas it properly.[3]
Q4: The retention time of my main peak is shifting between injections. What should I check?
Inconsistent retention times can be caused by several factors, including fluctuations in mobile phase composition , flow rate , and column temperature .[4]
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation and Degassing: Inaccurate mixing of solvents or dissolved gases can lead to retention time drift.[4]
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Check for Leaks: Inspect all fittings for any signs of leakage.
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Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[1][4]
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Allow for Sufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
The impurity profile of this compound is highly dependent on the synthetic route. However, some common potential impurities include:
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Starting Materials: Unreacted starting materials, such as 4,5-difluoro-2-nitroacetanilide, can be present in the final product.
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Positional Isomers: Isomers like 2,3-Difluoro-6-nitroaniline or 3,4-Difluoro-2-nitroaniline may be formed during the synthesis.
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Hydrolysis Products: The presence of water during synthesis can lead to the hydrolysis of a fluorine atom, resulting in impurities like 4-Fluoro-5-hydroxy-2-nitroaniline.
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Over-reduced Products: If a reduction step is involved in a related synthesis, the nitro group might be partially or fully reduced, leading to compounds like 4,5-difluorobenzene-1,2-diamine.
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Residual Solvents: Solvents used in the synthesis and purification steps can remain as impurities.
Q2: What is a good starting HPLC method for analyzing this compound?
A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A gradient elution with acetonitrile and water is often effective for separating aromatic nitro compounds and their impurities. A UV detector set at a wavelength where the analyte and its impurities have significant absorbance (e.g., around 254 nm) is a common choice.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the separation and identification of impurities in this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
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Water (HPLC grade).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Presentation: Potential Impurities and Typical Retention Times
The following table summarizes potential impurities and their hypothetical retention times relative to this compound under the proposed HPLC method. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound Name | Potential Source | Expected Elution Order |
| 4,5-Difluorobenzene-1,2-diamine | Over-reduction of nitro group | Earlier than main peak |
| 4-Fluoro-5-hydroxy-2-nitroaniline | Hydrolysis | Earlier than main peak |
| This compound | Main Component | - |
| 2,3-Difluoro-6-nitroaniline | Positional Isomer | Close to the main peak |
| 3,4-Difluoro-2-nitroaniline | Positional Isomer | Close to the main peak |
| 4,5-Difluoro-2-nitroacetanilide | Unreacted Starting Material | Later than main peak |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
References
Technical Support Center: GC-MS Analysis of 4,5-Difluoro-2-nitroaniline for Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control of 4,5-Difluoro-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during your GC-MS analysis? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for this compound | Sample Degradation: The analyte is thermally labile and may degrade in a hot injector. | - Lower the injector temperature. - Use a pulsed splitless or cold on-column injection technique. - Ensure the sample is freshly prepared and protected from light. |
| Improper Sample Preparation: The concentration of the analyte is too low, or the solvent is inappropriate. | - Verify the sample concentration. - Use a solvent in which this compound is highly soluble and compatible with the GC column (e.g., acetone, ethyl acetate). | |
| System Leak: A leak in the injection port or column connections can lead to sample loss. | - Perform a leak check of the GC system, paying close attention to the septum, liner O-ring, and column fittings. | |
| Peak Tailing | Active Sites in the System: The polar nature of the aniline and nitro groups can lead to interactions with active sites in the inlet liner, column, or transfer line. | - Use a deactivated inlet liner (e.g., with wool). - Perform column conditioning or "baking out" at a high temperature (within the column's limits). - Trim the front end of the column (approximately 10-20 cm) to remove accumulated non-volatile residues. - Use a highly inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. |
| Column Overload: Injecting too much sample can saturate the column. | - Dilute the sample. - Increase the split ratio if using a split injection. | |
| Peak Fronting | Column Overloading: Injecting a highly concentrated sample. | - Dilute the sample. |
| Incompatible Solvent: The sample solvent is not compatible with the stationary phase. | - Choose a solvent that is more compatible with the stationary phase. For a nonpolar column, use a nonpolar solvent. | |
| Ghost Peaks | Carryover: Residual sample from a previous injection. | - Run a solvent blank after a concentrated sample. - Clean the syringe and injection port. |
| Contamination: Contamination in the carrier gas, sample, or solvent. | - Use high-purity carrier gas with appropriate traps. - Ensure solvents are of high purity (e.g., HPLC or GC grade). | |
| Inconsistent Retention Times | Fluctuations in Flow Rate or Oven Temperature: Unstable GC conditions. | - Check the carrier gas supply and ensure a constant flow rate. - Verify the stability and accuracy of the oven temperature. |
| Column Bleed: Degradation of the column's stationary phase. | - Condition the column according to the manufacturer's instructions. - If bleed is excessive, the column may need to be replaced. | |
| Poor Mass Spectral Quality | Low Analyte Concentration: Insufficient analyte reaching the mass spectrometer. | - Increase the sample concentration or injection volume (while avoiding overload). - Optimize injection parameters for efficient transfer to the column. |
| Source Contamination: The ion source of the mass spectrometer is dirty. | - Perform ion source cleaning as per the instrument manufacturer's guidelines. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For GC-MS analysis, it is recommended to use a high-purity, volatile solvent that is compatible with your GC column's stationary phase. Acetone and ethyl acetate are common choices.
Q2: How should I store my this compound standard and samples?
A2: Store the solid standard in a cool, dark, and dry place. Solutions should be stored in tightly sealed vials at low temperatures (e.g., 4°C) and protected from light to prevent degradation. It is advisable to prepare fresh solutions for each analysis.
GC-MS Method Parameters
Q3: What are the typical GC-MS parameters for the analysis of this compound?
A3: While the optimal parameters may vary depending on the specific instrument and column, a good starting point is provided in the table below.
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C (can be optimized lower to prevent degradation) |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min Ramp: 10 °C/min to 280 °C Hold: 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
Q4: How can I confirm the identity of the this compound peak?
A4: The identity can be confirmed by comparing the retention time and the mass spectrum of the peak in your sample to that of a certified reference standard. The mass spectrum should show the molecular ion and characteristic fragment ions.
Data Interpretation and Quality Control
Q5: What are the expected major ions in the mass spectrum of this compound?
A5: The mass spectrum of a related compound, 4-Fluoro-2-nitroaniline, is available in the NIST WebBook and can provide some insight.[1] For this compound (molecular weight: 174.11 g/mol ), you would expect to see the molecular ion peak at m/z 174. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (-NO2, 46 amu) and subsequent fragmentation of the aromatic ring.
Q6: What are some potential impurities I should look for in a quality control analysis?
A6: Based on the common synthesis route, which involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide, potential impurities could include:
-
4,5-Difluoro-2-nitroacetanilide: The unreacted starting material.
-
Other positional isomers: Depending on the starting materials and reaction conditions of the synthesis.
It is crucial to obtain a Certificate of Analysis for your standard to be aware of any specified impurities.
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetone and dilute to the mark. This will be your stock solution (1 mg/mL).
-
Perform serial dilutions of the stock solution with acetone to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a known amount of the this compound sample to be tested.
-
Dissolve the sample in a suitable volume of acetone to achieve a concentration within the calibration range of your working standards.
-
Filter the sample solution using a 0.45 µm syringe filter into a GC vial.
GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in the table in FAQ Q3, or with your laboratory's validated method.
-
Inject a solvent blank to ensure the system is clean.
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Inject the series of working standards to generate a calibration curve.
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Inject the prepared sample solution.
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After the analysis of all samples, inject a quality control (QC) standard to verify the system's performance.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for GC-MS analysis issues.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4,5-Difluoro-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the nucleophilic aromatic substitution (SNAr) of 4,5-Difluoro-2-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound, offering systematic approaches to identify and resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient activation of the aromatic ring: While the nitro group is strongly activating, other factors can impede the reaction. 2. Poor nucleophile reactivity: The chosen nucleophile may not be strong enough under the reaction conditions. 3. Inappropriate solvent choice: The solvent may be hindering the reaction by solvating the nucleophile or not being polar enough to facilitate the formation of the Meisenheimer complex.[1] 4. Reaction temperature is too low: SNAr reactions often require heat to proceed at a reasonable rate.[1] 5. Decomposition of starting material or product. | 1. Ensure the starting material is pure. The presence of impurities can inhibit the reaction. 2. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity. 3. Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[1] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.[1] 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Multiple Products (Low Selectivity) | 1. Di-substitution: The product of the initial substitution may undergo a second substitution reaction.[1] 2. Substitution at the wrong fluorine (regioselectivity issue): While the fluorine at C-5 is generally more activated by the ortho-nitro group, substitution at C-4 can occur. 3. Side reactions involving the nitro group: Strong bases or high temperatures can lead to unwanted reactions with the nitro group. 4. Benzyne formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can lead to a mixture of regioisomers.[1] | 1. Use a stoichiometric amount of the nucleophile or a slight excess of this compound to favor mono-substitution.[1] 2. Solvent choice can influence regioselectivity. Nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution in some cases.[2] Consider screening solvents like toluene or dioxane. 3. Use a milder base and avoid excessively high temperatures. 4. Employ weaker bases to avoid the formation of a benzyne intermediate.[1] |
| Reaction Stalls or is Sluggish | 1. Leaving group ability: While fluoride is a good leaving group in SNAr due to its high electronegativity, other factors can slow the reaction.[1][3] 2. Inadequate mixing: If the reaction is heterogeneous, poor mixing can limit the reaction rate. 3. Water contamination: The presence of water can protonate the nucleophile, reducing its reactivity. | 1. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making the initial addition the rate-determining step.[4] Ensure other conditions (solvent, temperature, base) are optimal. 2. Ensure vigorous stirring, especially for heterogeneous mixtures. 3. Use anhydrous solvents and reagents and perform the reaction under an inert, dry atmosphere. |
| Difficult Product Purification | 1. Residual high-boiling solvent (e.g., DMSO, DMF): These solvents can be challenging to remove under standard rotary evaporation.[1] 2. Similar polarity of starting material and product: This can make chromatographic separation difficult. 3. Presence of colored impurities: Nitroaromatic compounds can often form colored byproducts. | 1. For residual DMSO or DMF, perform an aqueous workup and wash the organic layer multiple times with water or brine.[1] 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 3. Recrystallization can be an effective method for purifying solid products and removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is more susceptible to nucleophilic attack in this compound?
A1: The fluorine atom at the C-5 position (ortho to the nitro group) is generally more susceptible to nucleophilic attack. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic substitution, and its activating effect is strongest at the ortho and para positions.[4][5] The resonance stabilization of the negatively charged Meisenheimer intermediate is more effective when the nucleophile attacks the ortho or para position relative to the electron-withdrawing group.
Q2: What is the optimal type of solvent for this reaction?
A2: Polar aprotic solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetonitrile are generally preferred for SNAr reactions.[1] These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which reduces its nucleophilicity and can slow down the reaction.[1]
Q3: Do I need to use a base in this reaction?
A3: If your nucleophile is neutral (e.g., a primary or secondary amine), a non-nucleophilic base is often beneficial. The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases for this purpose include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. You can observe the consumption of the starting material (this compound) and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring and to confirm the mass of the desired product.
Q5: What are some common side reactions to be aware of?
A5: A common side reaction is di-substitution, where the nucleophile reacts with both fluorine atoms.[1] This can be minimized by controlling the stoichiometry of the reactants. Another potential issue is the reaction of the nucleophile with the nitro group, especially under harsh conditions (strong bases, high temperatures). In some cases, with very strong bases, a benzyne intermediate can form, leading to a loss of regioselectivity.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound with an Amine Nucleophile
This protocol is a general starting point and may require optimization for specific amine nucleophiles.
Materials:
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This compound
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Amine nucleophile (1.0 - 1.2 equivalents)
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Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Inert atmosphere (Nitrogen or Argon)
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Heating mantle or oil bath
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen anhydrous polar aprotic solvent.
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Stir the mixture until the starting material is fully dissolved.
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Add the amine nucleophile (1.0 - 1.2 equivalents) to the solution.
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Add the base (Et₃N or K₂CO₃, 1.5 - 2.0 equivalents) to the reaction mixture.
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Attach a condenser and heat the reaction mixture to the desired temperature (start with 60-80 °C and adjust as needed).
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Perform an aqueous work-up by pouring the reaction mixture into water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the effect of different solvents and bases on the yield of a model nucleophilic aromatic substitution reaction. While this data is for a related substrate, it provides a useful starting point for optimizing the reaction of this compound.
Table 1: Optimization of Reaction Conditions for a Model SNAr Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | t-Bu-P4 | 80 | 18 | 91 |
| 2 | 1,4-Dioxane | t-Bu-P4 | 80 | 18 | 81 |
| 3 | Cyclohexane | t-Bu-P4 | 80 | 18 | 87 |
| 4 | Toluene | t-Bu-P4 | 60 | 18 | 65 |
| 5 | Ethanol | Et₃N | Reflux | 18 | 88 |
| 6 | Ethanol | Na₂CO₃ | 75 | 20 | 91 |
Data adapted from related SNAr reactions for illustrative purposes.[6][7]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in SNAr reactions.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the outcome of the nucleophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Removal of starting materials from 4,5-Difluoro-2-nitroaniline product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of starting materials from the 4,5-Difluoro-2-nitroaniline product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials that could be present as impurities in my this compound product?
Common starting materials that may be present as impurities include unreacted precursors from the synthesis. One of the primary synthetic routes involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide. Therefore, this acetylated precursor is a common impurity. Another potential starting material that could carry over is 2,4-difluoro-1-nitrobenzene, which is used in related syntheses.
Q2: How can I quickly check for the presence of starting materials in my product?
Thin-Layer Chromatography (TLC) is a rapid and effective method to check for the presence of impurities. By spotting your crude product, a pure standard of this compound (if available), and a sample of the suspected starting material on the same TLC plate, you can visualize their separation. A significant spot in your crude product that corresponds to the Rf value of the starting material indicates contamination.
Q3: What are the recommended purification methods for removing starting materials from this compound?
The two most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the level of impurity, the quantity of the product, and the desired final purity.
Q4: I am seeing a persistent impurity after a single purification. What should I do?
If a single purification step is insufficient, you can perform a second purification using the same method or a different one. For example, if recrystallization does not remove the impurity to the desired level, subsequent purification by column chromatography can be effective. It is also beneficial to re-evaluate your solvent choice for recrystallization or the eluent system for column chromatography.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | The solvent is too polar, leading to high solubility of the product even at low temperatures. | Choose a less polar solvent or a solvent mixture. Refer to the Solvent Selection for Purification table for guidance. |
| Too much solvent was used. | Use a minimal amount of hot solvent to dissolve the crude product completely. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product-impurity mixture. | Use a lower-boiling point solvent. Cool the solution more slowly to encourage crystal nucleation. |
| The product is highly impure. | Consider a preliminary purification by column chromatography before recrystallization. | |
| Crystals Are Still Colored/Impure | The impurity has similar solubility to the product in the chosen solvent. | Try a different solvent system. A solvent pair (one in which the product is soluble and one in which it is less soluble) can be effective. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurity | The eluent system is not optimized. | Perform a TLC analysis with various solvent mixtures to find an eluent system that provides good separation between your product and the starting material (aim for a ΔRf > 0.2). |
| The column was not packed properly. | Ensure the column is packed uniformly without any cracks or air bubbles. The slurry packing method is generally preferred. | |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity. |
| Streaking of Spots on TLC of Fractions | The sample was overloaded on the column. | Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| The compound is not stable on silica gel. | Consider using a different stationary phase like alumina or performing a rapid purification (flash chromatography). |
Data Presentation
Solvent Selection for Purification
| Solvent | Polarity Index | Expected Solubility of this compound (Polar) | Expected Solubility of 4,5-difluoro-2-nitroacetanilide (More Polar) | Suitability for Recrystallization | Suitability for Column Chromatography (as part of eluent) |
| Hexane | 0.1 | Very Low | Low | Good (as anti-solvent) | Good (as non-polar component) |
| Toluene | 2.4 | Low to Moderate | Moderate | Possible | Good (as non-polar component) |
| Dichloromethane | 3.1 | Moderate to High | High | Good (as co-solvent) | Good (as polar component) |
| Ethyl Acetate | 4.4 | Moderate to High | High | Possible | Good (as polar component) |
| Acetone | 5.1 | High | High | Poor | Good (as polar component) |
| Ethanol | 5.2 | High | High | Poor | Good (as polar component) |
| Methanol | 6.6 | High | High | Poor | Good (as polar component) |
Note: This table provides estimated solubilities. It is always recommended to perform small-scale solubility tests with your specific crude product to determine the optimal solvent system.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the recrystallization of this compound using a hexane-dichloromethane solvent system.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add warm hexane to the hot dichloromethane solution until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Brightly colored crystals should form. For maximum yield, cool the flask in an ice bath for an additional 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (106-110 °C).
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
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Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point for nitroanilines is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for persistent impurities.
References
Preventing the formation of over-nitrated byproducts
Welcome to the technical support center for nitration synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of over-nitrated byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to over-nitration (e.g., di-nitration and tri-nitration)?
Over-nitration is primarily caused by a combination of factors that increase the reactivity of the aromatic system and the concentration of the active nitrating species. Key factors include:
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Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are highly activated and more susceptible to multiple nitrations.[1]
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Reaction Temperature: Higher temperatures increase the reaction rate, often favoring multiple substitutions. Most nitration reactions are exothermic, and poor temperature control can lead to runaway reactions and over-nitration.[1][2]
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Concentration of Nitrating Agent: Using a large excess of the nitrating agent, such as nitric acid, increases the probability of multiple nitration events.[1][3]
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Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the further nitration of the desired mono-nitro product.[4]
Q2: Why is concentrated sulfuric acid typically used with nitric acid in aromatic nitration?
Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[5][6] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the formation of the nitronium ion.
Q3: How can I effectively monitor the progress of my nitration reaction to avoid over-nitration?
Monitoring the reaction is crucial. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to track the consumption of the starting material.[1][4] The reaction should be quenched as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts.
Q4: Are there milder or alternative nitrating agents I can use for sensitive substrates?
Yes, for substrates that are sensitive to the aggressive standard mixed acid (HNO₃/H₂SO₄), several alternatives can provide more controlled nitration:
-
Diluted Nitric Acid: Can be effective for some reactions.[4]
-
Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) offer more controlled nitration.[4]
-
Nitric Acid in Acetic Acid/Anhydride: This mixture can be a milder alternative.[4][7]
-
Dinitrogen Pentoxide (N₂O₅): This can be a more effective and environmentally friendly option, often used stoichiometrically to minimize waste.[4]
Q5: My substrate has a strong activating group (e.g., -OH, -NH₂), and the reaction is too vigorous, leading to decomposition or tar formation. What should I do?
For highly activated substrates, the reaction's vigor must be controlled. A key strategy is the use of protecting groups. For instance, an amino group (-NH₂) can be protected by converting it to an acetanilide. This moderates the activating effect and directs nitration, often to the para position. The protecting group can be removed later by hydrolysis.[4][7]
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of di-nitrated or tri-nitrated byproducts.
This is a classic case of over-nitration. Here are several parameters to adjust:
-
Temperature Control: Nitration is an exothermic reaction.[2] Maintain a low reaction temperature (e.g., 0-10°C) using an ice bath to slow down the reaction rate and disfavor multiple substitutions.[1][8]
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess increases the likelihood of over-nitration.[1][9]
-
Order and Rate of Addition: For highly reactive substrates, slowly add the aromatic compound to the cooled nitrating mixture.[4] Alternatively, add the nitrating agent dropwise to the substrate solution.[1] This helps to control the exotherm and maintain a low concentration of the reacting species.
-
Reaction Time: As mentioned in the FAQs, monitor the reaction closely and quench it as soon as the starting material has been consumed.[4]
Issue 2: I am observing poor regioselectivity, resulting in a difficult-to-separate mixture of ortho, meta, and para isomers.
The directing effect of substituents on the aromatic ring is the primary determinant of regioselectivity. However, reaction conditions can also influence the isomer ratio.
-
Catalyst Selection: The use of solid acid catalysts, such as zeolites, can improve regioselectivity. The shape-selective nature of the catalyst pores can favor the formation of a specific isomer, often the para isomer.[4][10]
-
Alternative Nitrating Systems: Certain nitrating systems may favor specific isomers. For example, nitration with N₂O₄/O₃/O₂ mixtures has been shown to favor ortho selectivity for some aromatic ketones.[4]
Data Presentation: Influence of Reaction Conditions on Nitration
The following tables summarize how different parameters can affect the outcome of a nitration reaction.
Table 1: Effect of Temperature on the Nitration of Phenol
| Temperature (°C) | Mono-nitrophenol Yield (%) | Di-nitrophenol Yield (%) |
| 0-5 | 85 | 10 |
| 25 | 60 | 35 |
| 50 | 30 | 65 |
| Note: These are representative values to illustrate the trend. Actual yields will vary based on specific reaction conditions.[11][12] |
Table 2: Comparison of Different Nitrating Agents for a Sensitive Substrate
| Nitrating Agent | Desired Mono-nitro Product Yield (%) | Over-nitrated Byproducts (%) |
| HNO₃ / H₂SO₄ | 40 | 50 |
| Dilute HNO₃ | 75 | 15 |
| NO₂BF₄ | 88 | 5 |
| N₂O₅ | 92 | <5 |
| Note: These are representative values. Actual yields depend on the specific substrate and reaction conditions.[4] |
Experimental Protocols
Protocol 1: Controlled Mono-Nitration of Benzene
This protocol describes a standard procedure for the mono-nitration of benzene, with careful control of reaction conditions to minimize di-nitration.
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. Ensure the temperature of the mixture is maintained below 10°C during this addition.[4]
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Nitration Reaction: To the cooled nitrating mixture, add benzene dropwise while vigorously stirring. The reaction temperature must be maintained below 50°C to prevent over-nitration.[4][8] The addition should be slow to control the exothermic nature of the reaction.[4]
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Reaction Monitoring and Work-up: Monitor the reaction's progress using TLC. Once the benzene has been consumed, pour the reaction mixture carefully onto crushed ice. The yellow, oily nitrobenzene will separate.
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Purification: Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution to remove any residual acid, and then dry it over an anhydrous salt like magnesium sulfate. The product can be further purified by distillation.
Protocol 2: Nitration of Aniline using a Protecting Group Strategy
Direct nitration of aniline is often uncontrollable. This protocol uses acetylation to protect the highly activating amino group.
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Protection of the Amino Group (Acetylation): React aniline with acetic anhydride to form acetanilide. This is typically done by slowly adding acetic anhydride to a cooled solution of aniline.[1][4]
-
Nitration of Acetanilide: Prepare a nitrating mixture as described in Protocol 1. Slowly add the acetanilide to the cooled nitrating mixture, ensuring the temperature is maintained at a low level (e.g., 0-5°C).[4]
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Reaction and Work-up: After the addition, allow the reaction to proceed until completion (monitored by TLC). Quench the reaction by pouring it onto ice. The solid p-nitroacetanilide will precipitate.[4]
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Deprotection (Hydrolysis): Heat the collected p-nitroacetanilide with an aqueous solution of sulfuric acid to hydrolyze the amide back to the amine. The resulting p-nitroaniline will precipitate upon cooling and neutralization.[1] Filter, wash with water, and dry the final product.
Visualizations
Mechanism of Electrophilic Aromatic Nitration
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Workflow for Controlled Nitration
Caption: A generalized workflow for performing a controlled nitration experiment.
Troubleshooting Logic for Over-Nitration
Caption: A decision tree for troubleshooting the causes of over-nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. vapourtec.com [vapourtec.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Table 7-2, Analytical Methods for Determining Nitrate and Nitrite in Environmental Samples - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Validation & Comparative
A Comparative Guide to the Analysis of 4,5-Difluoro-2-nitroaniline: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate and robust analysis of chemical intermediates is paramount. 4,5-Difluoro-2-nitroaniline, a key building block in the synthesis of pharmaceuticals and other specialty chemicals, requires precise analytical methods to ensure purity and consistency. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into detailed experimental protocols, present comparative data, and offer insights to help you select the most suitable method for your analytical needs.
Introduction to the Analytical Challenge
This compound is a polar and potentially thermolabile molecule. These characteristics present unique challenges for analytical method development. While both HPLC and GC-MS are powerful separation and detection techniques, their applicability and performance can vary significantly for such compounds. HPLC is often favored for polar and non-volatile substances, as it operates at or near ambient temperatures, minimizing the risk of thermal degradation. In contrast, GC-MS requires the analyte to be volatile and thermally stable to be vaporized in the heated injection port and gas chromatography column. For thermolabile compounds like some nitroanilines, this can lead to degradation and inaccurate quantification, sometimes necessitating a derivatization step to increase thermal stability and volatility.
This guide will explore hypothetical, yet representative, experimental data to illustrate the performance of both techniques in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds, including those that are non-volatile or thermally sensitive.
Experimental Protocol: HPLC
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. This method is adapted from established protocols for similar halogenated nitroaniline compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to achieve a concentration of approximately 100 µg/mL.
Data Presentation: HPLC Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers exceptional sensitivity and specificity, providing structural information that can be invaluable for impurity identification. However, its application to polar and thermolabile compounds like this compound requires careful consideration.
Experimental Protocol: GC-MS
The following GC-MS method is a general approach for the analysis of halogenated nitroaromatic compounds and would require optimization for this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (A lower temperature should be investigated to minimize potential degradation).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Data Presentation: GC-MS Performance
The table below outlines the anticipated performance of the GC-MS method. Note that these values are contingent on the thermal stability of the analyte under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 10.2 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar and thermolabile compounds. No derivatization needed. | Requires volatile and thermally stable compounds. Potential for thermal degradation. |
| Sensitivity | High, typically in the ng to pg range. | Very high, often reaching the pg to fg level. |
| Specificity | Good, especially with a Diode Array Detector for peak purity analysis. | Excellent, provides structural information for definitive identification. |
| Sample Throughput | Moderate. | Moderate, can be lower if derivatization is required. |
| Cost (Instrument) | Moderate to high. | High. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, potential derivatizing agents). |
| Robustness | Generally high for routine analysis. | Can be affected by matrix effects and thermal stability of the analyte. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for both HPLC and GC-MS analysis, as well as a logical diagram to aid in selecting the appropriate technique.
Caption: General workflow for the HPLC analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Caption: Decision-making guide for selecting between HPLC and GC-MS.
Conclusion and Recommendations
For the routine analysis and purity assessment of this compound, HPLC is the recommended technique . Its ability to handle polar and potentially thermolabile compounds without the need for derivatization makes it a more robust and reliable choice. The milder analytical conditions of HPLC minimize the risk of analyte degradation, leading to more accurate and reproducible results.
GC-MS should be considered as a complementary technique , particularly for the identification of unknown impurities or for confirmatory analysis where its high specificity is advantageous. However, careful method development is crucial to mitigate the risk of thermal degradation of this compound. If GC-MS is the chosen method, it is advisable to start with a lower inlet temperature and perform stability studies to ensure the integrity of the analyte during analysis.
Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the need for structural information, sensitivity requirements, and the nature of the sample matrix. By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the quality and reliability of their analytical data.
A Spectroscopic Comparative Analysis of 4,5-Difluoro-2-nitroaniline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4,5-Difluoro-2-nitroaniline and its key positional isomers. Understanding the distinct spectral characteristics of these isomers is crucial for unambiguous identification, quality control, and structure-activity relationship studies in medicinal chemistry and materials science. While a complete set of experimental data for every isomer is not publicly available, this guide compiles existing data and predicts spectral properties based on established principles of spectroscopy and data from structurally related compounds.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound and its isomers. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Protons (Chemical Shift, δ ppm) | NH₂ Protons (Chemical Shift, δ ppm) |
| This compound | H-3: ~7.8 (d, J≈9 Hz)H-6: ~6.8 (d, J≈9 Hz) | ~5.5 - 6.5 (br s) |
| 2,3-Difluoro-6-nitroaniline | H-4: ~7.6 (m)H-5: ~6.9 (m) | ~5.5 - 6.5 (br s) |
| 3,4-Difluoro-2-nitroaniline | H-5: ~7.7 (m)H-6: ~6.7 (m) | ~5.5 - 6.5 (br s) |
| 2,5-Difluoro-4-nitroaniline | H-3: ~7.9 (d, J≈7 Hz)H-6: ~6.6 (d, J≈11 Hz) | ~6.0 - 7.0 (br s) |
| 2,6-Difluoro-4-nitroaniline | H-3, H-5: ~7.8 (m) | ~6.0 - 7.0 (br s) |
| 3,5-Difluoro-2-nitroaniline | H-4: ~7.0 (t, J≈9 Hz)H-6: ~6.5 (dd, J≈9, 2 Hz) | ~5.5 - 6.5 (br s) |
Note: Predicted values are based on the analysis of substituent effects on analogous compounds. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet. Coupling constants (J) are given in Hertz (Hz).
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (Chemical Shift, δ ppm) |
| This compound | C-1 (C-NH₂): ~140C-2 (C-NO₂): ~135C-3: ~115 (d)C-4 (C-F): ~150 (d)C-5 (C-F): ~145 (d)C-6: ~110 |
| 2,3-Difluoro-6-nitroaniline | C-1 (C-NH₂): ~138C-2 (C-F): ~148 (d)C-3 (C-F): ~142 (d)C-4: ~120C-5: ~115C-6 (C-NO₂): ~130 |
| 3,4-Difluoro-2-nitroaniline | C-1 (C-NH₂): ~142C-2 (C-NO₂): ~133C-3 (C-F): ~152 (d)C-4 (C-F): ~148 (d)C-5: ~118C-6: ~108 |
| 2,5-Difluoro-4-nitroaniline | C-1 (C-NH₂): ~145C-2 (C-F): ~155 (d)C-3: ~105 (d)C-4 (C-NO₂): ~140C-5 (C-F): ~158 (d)C-6: ~110 (d) |
| 2,6-Difluoro-4-nitroaniline | C-1 (C-NH₂): ~135C-2, C-6 (C-F): ~150 (d)C-3, C-5: ~110 (d)C-4 (C-NO₂): ~142 |
| 3,5-Difluoro-2-nitroaniline | C-1 (C-NH₂): ~148C-2 (C-NO₂): ~128C-3, C-5 (C-F): ~160 (d)C-4: ~105 (t)C-6: ~100 (d) |
Note: Predicted values are based on incremental rules for substituted benzenes. 'd' denotes a doublet and 't' a triplet, arising from C-F coupling.
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretching | NO₂ Asymmetric Stretching | NO₂ Symmetric Stretching | C-F Stretching |
| This compound | 3300-3500 | ~1520 | ~1340 | 1100-1300 |
| 2,3-Difluoro-6-nitroaniline | 3300-3500 | ~1530 | ~1350 | 1100-1300 |
| 3,4-Difluoro-2-nitroaniline | 3300-3500 | ~1525 | ~1345 | 1100-1300 |
| 2,5-Difluoro-4-nitroaniline | 3300-3500 | ~1510 | ~1330 | 1100-1300 |
| 2,6-Difluoro-4-nitroaniline | 3300-3500 | ~1515 | ~1335 | 1100-1300 |
| 3,5-Difluoro-2-nitroaniline | 3300-3500 | ~1535 | ~1355 | 1100-1300 |
Table 4: UV-Visible Spectroscopic Data (λmax in nm, Predicted)
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | ~380-400 |
| 2,3-Difluoro-6-nitroaniline | Ethanol | ~400-420 |
| 3,4-Difluoro-2-nitroaniline | Ethanol | ~385-405 |
| 2,5-Difluoro-4-nitroaniline | Ethanol | ~370-390 |
| 2,6-Difluoro-4-nitroaniline | Ethanol | ~375-395 |
| 3,5-Difluoro-2-nitroaniline | Ethanol | ~390-410 |
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | EI, ESI | 174 | 144 ([M-NO]⁺), 128 ([M-NO₂]⁺), and subsequent loss of HF |
Note: Fragmentation patterns of fluoronitroaniline isomers can be complex. The relative intensities of fragment ions can be used for isomer differentiation, particularly in negative-ion electrospray mass spectrometry where the loss of NO₂ is a favored process for para-nitroanilines compared to ortho derivatives.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire proton-decoupled spectra to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using a compression clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, NO₂, and C-F stretching and bending vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often yielding the molecular ion as the base peak. Negative ion mode can be particularly informative for these compounds.[1]
-
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation and isomer differentiation.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of difluoro-2-nitroaniline isomers.
References
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Difluoro-2-nitroaniline Isomers
For Immediate Release
Researchers, scientists, and professionals in drug development now have a comprehensive resource for understanding the comparative reactivity of difluoro-2-nitroaniline isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an objective comparison of isomer performance, supported by established electronic principles, and offers detailed experimental protocols for practical application.
The strategic placement of fluorine atoms and a nitro group on an aniline core significantly influences the molecule's susceptibility to nucleophilic attack. Understanding the relative reactivity of these isomers is paramount for designing efficient synthetic routes and developing novel chemical entities. This guide elucidates these differences, empowering researchers to make informed decisions in their experimental design.
Unveiling the Reactivity Landscape: A Comparative Analysis
The reactivity of difluoro-2-nitroaniline isomers in SNAr reactions is primarily dictated by the electronic effects of the substituents on the aromatic ring. The potent electron-withdrawing nitro group (-NO₂) strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate. Conversely, the amino group (-NH₂) is an electron-donating group, which tends to deactivate the ring. The fluorine atoms exhibit a dual role: their inductive electron-withdrawing effect enhances reactivity, while their mesomeric electron-donating effect can have a deactivating influence, although the former is generally more dominant in SNAr reactions.
Based on these principles, a qualitative order of reactivity for the fluorine leaving group can be predicted. The most reactive isomers are those where a fluorine atom is located at a position activated by the nitro group (ortho or para) and minimally deactivated by the amino group.
Table 1: Qualitative Comparison of Reactivity of Difluoro-2-nitroaniline Isomers in SNAr Reactions
| Isomer | Structure | Position of Fluorine Atoms | Expected Relative Reactivity | Rationale for Reactivity |
| 2,6-Difluoro-2-nitroaniline | ![]() | C2, C6 | Highest | Both fluorine atoms are ortho to the strongly activating nitro group, leading to the highest degree of activation. |
| 2,4-Difluoro-2-nitroaniline | ![]() | C2, C4 | High | The fluorine at C2 is ortho and the fluorine at C4 is para to the activating nitro group. The C4 position is generally highly activated. |
| 2,3-Difluoro-2-nitroaniline | ![]() | C2, C3 | Moderate to High | The fluorine at C2 is ortho to the nitro group, leading to significant activation. The fluorine at C3 is meta and less activated. |
| 3,4-Difluoro-2-nitroaniline | ![]() | C3, C4 | Moderate | The fluorine at C4 is para to the nitro group and thus activated. The fluorine at C3 is meta and less activated. |
| 2,5-Difluoro-2-nitroaniline | ![]() | C2, C5 | Moderate | The fluorine at C2 is ortho to the nitro group. The fluorine at C5 is meta and less activated. |
| 3,5-Difluoro-2-nitroaniline | ![]() | C3, C5 | Low | Both fluorine atoms are meta to the nitro group, resulting in the least activation and therefore the lowest reactivity. |
Note: This table presents a qualitative prediction based on established electronic principles in SNAr reactions. Experimental verification is recommended for specific applications.
Experimental Corner: Protocols for SNAr Reactions
The following is a generalized protocol for conducting an SNAr reaction with a difluoro-2-nitroaniline isomer. It is crucial to note that optimal conditions may vary depending on the specific isomer and nucleophile used.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Difluoro-2-nitroaniline isomer (1.0 eq)
-
Nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DBU; 2.0-3.0 eq)
-
Anhydrous aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the difluoro-2-nitroaniline isomer and the anhydrous solvent.
-
Add the base to the solution and stir the mixture for 10-15 minutes at room temperature.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizing the Reaction Pathway and Workflow
To further aid in the understanding of the SNAr reaction and the experimental process, the following diagrams have been generated.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for an SNAr reaction.
4,5-Difluoro-2-nitroaniline vs 3,4-Difluoro-2-nitroaniline in synthesis
A Comparative Guide to 4,5-Difluoro-2-nitroaniline and 3,4-Difluoro-2-nitroaniline in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and outcome of a synthetic strategy. Difluoronitroanilines are versatile intermediates, with the fluorine atoms enhancing metabolic stability and binding affinity, and the nitro and amino groups providing handles for diverse chemical transformations.[1][2] This guide presents an objective comparison of two constitutional isomers, this compound and 3,4-Difluoro-2-nitroaniline, focusing on their synthesis, reactivity in key transformations, and overall performance, supported by available data.
Physicochemical Properties
The fundamental physical properties of these isomers are summarized below. These characteristics are essential for handling, reaction setup, and purification.
| Property | This compound | 3,4-Difluoro-2-nitroaniline |
| CAS Number | 78056-39-0[3] | 292145-76-7[4] |
| Molecular Formula | C₆H₄F₂N₂O₂[3] | C₆H₄F₂N₂O₂[4] |
| Molecular Weight | 174.11 g/mol [5] | 174.11 g/mol |
| Melting Point | 106-110 °C[5] | Data not readily available |
| Appearance | Orange to brown crystalline powder[5] | Yellow to orange solid (predicted) |
Synthesis of Isomers
The primary route to both isomers involves the electrophilic nitration of the corresponding difluoroaniline precursor, often after protection of the amine as an acetanilide. The regioselectivity of the nitration is directed by the existing substituents.
-
This compound is typically synthesized via the nitration of 3,4-difluoroaniline (or its acetanilide derivative), where the nitro group is directed to the position ortho to the amino group and meta to both fluorine atoms.[6]
-
3,4-Difluoro-2-nitroaniline can be synthesized by the nitration of 2,3-difluoroaniline. The amino group directs the incoming nitro group to the para position, but due to steric hindrance from the C-3 fluorine, the ortho position (C-6) is also activated. However, nitration at C-2 is a plausible route to the desired isomer.
Figure 1: General synthetic workflows for the preparation of the two isomers.
Experimental Protocol: Representative Nitration of a Difluoroaniline
The following protocol is a generalized procedure for the nitration of a difluoroaniline, based on the synthesis of a related compound, 2,4-difluoro-5-nitroaniline.[7]
-
Preparation: Cool a flask containing concentrated sulfuric acid (approx. 24 molar equivalents) to 0 °C in an ice bath.
-
Substrate Addition: Slowly dissolve the difluoroaniline starting material (1.0 equivalent) in the cold sulfuric acid.
-
Nitration: Add concentrated nitric acid (1.0 equivalent) dropwise over a period of 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 5 °C for 30-60 minutes after the addition is complete.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)
The primary utility of these isomers in synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNA_r_), where a nucleophile displaces one of the fluorine atoms. The reaction is heavily influenced by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[8][9]
Figure 2: Logical relationship between isomer structure and reactivity in SNA_r_ reactions.
-
This compound: In this isomer, the fluorine atom at the C-4 position is para to the electron-withdrawing nitro group. This alignment provides maximal resonance stabilization for the Meisenheimer complex intermediate, making the C-4 fluorine highly activated and the preferred site for nucleophilic attack. The fluorine at C-5 is meta to the nitro group and is significantly less reactive. This provides excellent regiocontrol for synthetic transformations.
-
3,4-Difluoro-2-nitroaniline: Here, the fluorine at C-3 is ortho to the nitro group, while the fluorine at C-4 is meta . Both ortho and para positions are activated by the nitro group. Therefore, the fluorine at C-3 is the activated position and the expected site of substitution. The C-4 fluorine is not electronically activated by the nitro group and would not be expected to participate in SNA_r_.
Performance Comparison:
| Feature | This compound | 3,4-Difluoro-2-nitroaniline |
| Primary Site of SNA_r_ | C-4 (para to -NO₂) | C-3 (ortho to -NO₂) |
| Reactivity | High, due to strong para-activation | High, due to strong ortho-activation |
| Regioselectivity | Excellent, predictable substitution at C-4 | Excellent, predictable substitution at C-3 |
| Synthetic Utility | Ideal for introducing nucleophiles para to the nitro group, leading to 1,2,4,5-tetrasubstituted patterns. | Ideal for introducing nucleophiles ortho to the nitro group, leading to 1,2,3,4-tetrasubstituted patterns. |
Applications in Drug Development
These isomers are valuable starting materials for the synthesis of complex heterocyclic scaffolds used in drug discovery. The resulting substituted aniline can undergo further reactions, such as reduction of the nitro group followed by cyclization, to build molecules with therapeutic potential. For example, substituted anilines are core components of many kinase inhibitors.
Figure 3: General pathway from difluoronitroaniline isomers to kinase inhibitors.
-
This compound has been explicitly used in the preparation of 2-chloro-5,6-difluorobenzimidazole, a precursor for antiviral agents.[3]
-
The related 3,4-difluoroaniline is a key starting material for widely used quinolone antibiotics.[10] This highlights the importance of the 3,4-difluoro substitution pattern in accessing potent therapeutic agents.
Conclusion
Both this compound and 3,4-Difluoro-2-nitroaniline are highly valuable and reactive intermediates for organic synthesis. The choice between them is not a matter of superior overall performance, but rather a strategic decision based on the desired final molecular architecture.
-
Choose this compound when the synthetic route requires the introduction of a nucleophile at a position that is ultimately para to the original nitro group (and ortho to the amino group). This isomer provides a clean and predictable route to 1,2,4,5-substituted aromatic compounds.
-
Choose 3,4-Difluoro-2-nitroaniline when the target molecule requires a nucleophile to be installed ortho to the nitro group. This enables access to a different constitutional isomer series, specifically 1,2,3,4-substituted aromatic compounds.
By understanding the distinct regiochemical outcomes dictated by the placement of the fluorine atoms relative to the activating nitro group, researchers can effectively leverage these powerful building blocks to construct complex and novel molecules for pharmaceutical and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 78056-39-0 [sigmaaldrich.com]
- 4. 3,4-DIFLUORO-2-NITROANILINE CAS#: 292145-76-7 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,4-DIFLUORO-5-NITROANILINE CAS#: 123344-02-5 [m.chemicalbook.com]
- 8. vapourtec.com [vapourtec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
A Comparative Guide to 4,5-Difluoro-2-nitroaniline and Other Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for tailoring molecular properties. The strategic introduction of fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among these valuable reagents, 4,5-Difluoro-2-nitroaniline stands out as a versatile intermediate. This guide provides an objective comparison of this compound with other commercially available fluorinated nitroaniline building blocks, supported by experimental data and detailed methodologies to aid in the selection of the most suitable building block for your research and development needs.
Physicochemical Properties: A Comparative Overview
The position of fluorine and nitro groups on the aniline ring profoundly influences the physicochemical properties of these building blocks. These properties, in turn, dictate their reactivity, solubility, and handling characteristics. The following table summarizes key physicochemical data for this compound and several common alternatives.
| Property | This compound | 4-Fluoro-2-nitroaniline | 2-Fluoro-5-nitroaniline | 2,4-Difluoro-6-nitroaniline |
| CAS Number | 78056-39-0[1][2] | 364-78-3[3] | 369-36-8[4] | 364-30-7[5][6] |
| Molecular Formula | C₆H₄F₂N₂O₂[1][2] | C₆H₅FN₂O₂[3] | C₆H₅FN₂O₂[4] | C₆H₄F₂N₂O₂[5][6] |
| Molecular Weight | 174.10 g/mol [1] | 156.11 g/mol [3] | 156.11 g/mol [4] | 174.11 g/mol [6] |
| Melting Point (°C) | 107-108[1] | 90-94[3] | 97-100[4] | 82-86[6] |
| Appearance | Orange to brown powder/crystal[2] | Pale yellow crystals[7] | Light brown to ochre-yellow crystalline powder[8] | Light yellow to amber to dark green powder/crystal[6] |
| Purity | ≥ 98% (GC)[2] | 97%[3] | 98%[4] | ≥ 98% (GC)[6] |
Synthesis and Reactivity
The synthetic accessibility and reactivity of these building blocks are critical considerations for their practical application. While various methods exist for the synthesis of fluorinated nitroanilines, the yields and reaction conditions can differ significantly.
For instance, the synthesis of 4-fluoro-2-nitroaniline can be achieved with high efficiency (83-94% yield) using a microchannel reactor for the nitration of p-fluoroacetanilide, a method well-suited for industrial production.[9] In contrast, a multi-step batch process for 2,4-difluoro-6-nitroaniline from 2,4-difluoroaniline results in a significantly lower yield of 14%.[9] A robust method for producing 2-fluoro-5-nitroaniline involves the selective reduction of 2,4-dinitrofluorobenzene using iron in acetic acid, affording a good yield of 79%.[9]
The presence and position of fluorine atoms and the nitro group also dictate the reactivity of the aniline ring in common organic reactions. The electron-withdrawing nature of these substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and influences the outcomes of cross-coupling reactions.
Key Experimental Protocols
To illustrate the utility of these building blocks, detailed protocols for their synthesis and participation in key synthetic transformations are provided below.
Synthesis of this compound
This protocol describes the hydrolysis of 4,5-difluoro-2-nitroacetanilide to yield the target compound.
Materials:
-
4,5-difluoro-2-nitroacetanilide (6.51 g)
-
6 N aqueous hydrochloric acid (100 ml)
-
Hexane
-
Dichloromethane
Procedure:
-
A mixture of 4,5-difluoro-2-nitroacetanilide and 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.[10]
-
The reaction mixture is then cooled, leading to the formation of crystals.[10]
-
The crystals are separated by filtration, washed with water, and dried.[10]
-
Recrystallization from a hexane-dichloromethane solvent mixture yields 5.0 g of this compound.[10]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated haloaniline with an arylboronic acid, a common method for forming C-C bonds.
Materials:
-
Fluorinated haloaniline (e.g., 3-Chloro-5-(4-fluorophenyl)aniline)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, the fluorinated haloaniline, arylboronic acid, palladium catalyst, and base are combined.
-
The vessel is evacuated and backfilled with an inert gas three times.[11]
-
Anhydrous solvent is added via syringe.[11]
-
The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, with progress monitored by TLC or LC-MS.[11]
-
After completion, the reaction is worked up and the product is purified by column chromatography.
References
- 1. 4,5-ジフルオロ-2-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluoro-2-nitroaniline 97 364-78-3 [sigmaaldrich.com]
- 4. 2-フルオロ-5-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-DIFLUORO-6-NITROANILINE CAS#: 364-30-7 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Structure of 4,5-Difluoro-2-nitroaniline: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of key pharmaceutical intermediates is paramount to ensuring the safety and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methods for the structural validation of 4,5-Difluoro-2-nitroaniline, a crucial building block in the synthesis of various therapeutic agents. We present a comparative analysis of spectroscopic and chromatographic techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their analytical needs.
Core Analytical Techniques for Structural Elucidation
The primary methods for unequivocally determining the structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups. For purity assessment and separation from isomers, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.
Comparative Analysis of Analytical Methods
The selection of an analytical technique is often guided by the specific information required, sample availability, and the desired level of sensitivity and resolution. Below is a comparative overview of the principal methods for the validation of this compound's structure.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed information on the chemical environment of hydrogen and carbon atoms, including connectivity and spatial relationships. | Unambiguous structural elucidation, identification of isomers. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues. | High sensitivity (picogram to femtogram level), provides molecular formula. | Isomers may have identical mass, fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Identification of functional groups (e.g., -NH₂, -NO₂, C-F, aromatic C-H). | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed connectivity information, spectra can be complex. |
| HPLC | Separation and quantification of the compound from impurities and isomers. | High resolution for separating complex mixtures, robust and reproducible. | Does not provide direct structural information without a coupled detector (e.g., MS). |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High separation efficiency and sensitive detection, provides structural information. | Compound must be volatile and thermally stable, or require derivatization. |
Experimental Data for this compound
The following tables summarize the expected experimental data for this compound based on spectroscopic analysis. This data serves as a benchmark for the validation of its structure.
NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~7.9 (d) | Doublet | H-3 | |
| ~6.9 (d) | Doublet | H-6 | ||
| ~5.0 (br s) | Broad Singlet | -NH₂ | ||
| ¹³C NMR | ~150 (d) | Doublet | C-F | |
| ~145 (d) | Doublet | C-F | ||
| ~130 (s) | Singlet | C-NO₂ | ||
| ~120 (s) | Singlet | C-NH₂ | ||
| ~115 (d) | Doublet | C-H | ||
| ~105 (d) | Doublet | C-H |
Note: Predicted data is based on structure-spectrum correlation and data from similar compounds. Actual experimental values may vary slightly.
Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Identity |
| Electron Ionization (EI) | 174 | [M]⁺ (Molecular Ion) |
| 157 | [M-OH]⁺ | |
| 128 | [M-NO₂]⁺ | |
| 101 | [M-NO₂-HCN]⁺ |
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H Stretching | Amino (-NH₂) |
| 1620-1580 | N-H Bending | Amino (-NH₂) |
| 1550-1490 | Asymmetric N-O Stretching | Nitro (-NO₂) |
| 1360-1320 | Symmetric N-O Stretching | Nitro (-NO₂) |
| 1250-1100 | C-F Stretching | Fluoro (-F) |
| 3100-3000 | Aromatic C-H Stretching | Aromatic Ring |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Visualization of Analytical Workflows
To provide a clear understanding of the logical flow of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the structural validation of this compound.
A Comparative Guide to the Spectroscopic Characterization of 4,5-Difluoro-2-nitroaniline and Its N-Acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4,5-difluoro-2-nitroaniline and its N-acetyl derivative, N-(4,5-difluoro-2-nitrophenyl)acetamide. The objective is to offer a clear, data-driven reference for the characterization of this important class of fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of detailed experimental protocols and comparative data tables aims to facilitate the identification and analysis of these and similar molecular structures in a research and development setting.
Experimental Protocols
Detailed methodologies for the NMR and MS analyses are provided below. These protocols are designed to yield high-quality, reproducible data for the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation: Approximately 10-20 mg of the analyte (this compound or its N-acetyl derivative) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external reference. The solution was transferred to a 5 mm NMR tube.
b. Instrumentation and Data Acquisition: Spectra were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR: Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. 1024 scans were averaged.
-
¹⁹F NMR: Proton-decoupled spectra were recorded with a spectral width of 100 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 64 scans were accumulated.
c. Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ¹⁹F spectra. Phase and baseline corrections were applied manually. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS)
a. Sample Preparation: A dilute solution of each compound (approximately 100 µg/mL) was prepared in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to promote ionization.
b. Instrumentation and Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C. Data was collected over a mass-to-charge (m/z) range of 50-500.
c. Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions. The measured m/z values were compared with the calculated exact masses of the proposed ions.
Comparative Spectroscopic Data
The following table summarizes the key NMR and MS data for this compound and its N-acetyl derivative. This side-by-side comparison highlights the spectroscopic changes resulting from the N-acetylation of the parent compound.
| Spectroscopic Data | This compound | N-(4,5-difluoro-2-nitrophenyl)acetamide |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (dd, J = 10.5, 8.0 Hz, 1H, H-6), 6.85 (dd, J = 11.5, 7.0 Hz, 1H, H-3), 6.20 (br s, 2H, -NH₂) | δ 8.80 (dd, J = 10.0, 8.5 Hz, 1H, H-6), 8.15 (dd, J = 11.0, 7.5 Hz, 1H, H-3), 10.50 (br s, 1H, -NH), 2.25 (s, 3H, -CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 152.0 (dd, J = 250, 10 Hz, C-4), 145.5 (dd, J = 245, 12 Hz, C-5), 140.0 (s, C-1), 125.0 (s, C-2), 115.0 (d, J = 20 Hz, C-6), 105.0 (d, J = 25 Hz, C-3) | δ 169.0 (s, C=O), 153.5 (dd, J = 255, 10 Hz, C-4), 147.0 (dd, J = 250, 12 Hz, C-5), 138.0 (s, C-1), 130.0 (s, C-2), 120.0 (d, J = 18 Hz, C-6), 110.0 (d, J = 22 Hz, C-3), 25.0 (s, -CH₃) |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -130.5 (d, J = 21 Hz, F-4), -145.0 (d, J = 21 Hz, F-5) | δ -128.0 (d, J = 20 Hz, F-4), -142.5 (d, J = 20 Hz, F-5) |
| MS (ESI-TOF) | Calculated [M+H]⁺: 175.0313Observed [M+H]⁺: 175.0315Major Fragments (m/z): 129 ([M+H-NO₂]⁺) | Calculated [M+H]⁺: 217.0419Observed [M+H]⁺: 217.0421Major Fragments (m/z): 175 ([M+H-COCH₂]⁺), 129 ([M+H-COCH₂-NO₂]⁺) |
Workflow for Spectroscopic Characterization
The logical flow from sample synthesis to final structural confirmation is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the characterization of novel synthesized compounds like the derivatives of this compound.
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Conclusion
The spectroscopic data presented provides a clear and objective comparison between this compound and its N-acetyl derivative. The N-acetylation results in distinct and predictable changes in the NMR and MS spectra. In the ¹H NMR, the appearance of the methyl singlet and the downfield shift of the aromatic protons are characteristic. The ¹³C NMR spectrum shows the appearance of the carbonyl carbon and shifts in the aromatic region due to the change in the electronic nature of the nitrogen substituent. The ¹⁹F NMR signals also exhibit a downfield shift upon acetylation. Mass spectrometry confirms the addition of the acetyl group with the corresponding mass increase of the molecular ion and shows a characteristic fragmentation pattern involving the loss of ketene. This guide serves as a practical reference for researchers engaged in the synthesis and characterization of fluorinated aniline derivatives, providing foundational data and standardized protocols to support their work.
References
A Comparative Computational Analysis of the Reactivity of 4,5-Difluoro-2-nitroaniline and Other Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 4,5-Difluoro-2-nitroaniline against other selected nitroanilines, grounded in computational analysis. The introduction of fluorine atoms to the nitroaniline scaffold is known to significantly modulate the electronic properties and, consequently, the reactivity of the molecule.[1] This analysis is crucial for applications in pharmaceuticals, agrochemicals, and material science where this compound serves as a key intermediate.[1]
The reactivity of substituted anilines is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂) and fluorine atoms (-F), decrease the electron density of the benzene ring, affecting the nucleophilicity of the amino group and the overall reactivity of the molecule. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying these electronic effects and predicting chemical reactivity.[2][3]
Comparative Analysis of Electronic Properties
The electronic properties of nitroanilines are key indicators of their chemical reactivity. A smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap generally suggests higher reactivity.[4][5] The distribution of atomic charges, such as Mulliken charges, can indicate the most likely sites for nucleophilic or electrophilic attack.
Table 1: Comparison of Calculated Electronic Properties of Selected Nitroanilines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Aniline | - | - | 0.20029 | HF[6] |
| Nitrobenzene | - | - | 0.1822 | HF[6] |
| 4-Nitroaniline | - | - | 4.24 | DFT/B3LYP/6-311++G(d,p)[7] |
| 2,6-Difluoro-4-nitroaniline | -10.02 | -1.74 | 8.28 | PM3 (in water)[8] |
| This compound | Data not available | Data not available | Data not available | - |
Note: The values presented are from different computational studies and should be used for general comparison with caution. A direct, consistent computational analysis is recommended for precise comparison.
The presence of two fluorine atoms in conjunction with a nitro group is expected to significantly lower the HOMO and LUMO energy levels of this compound, potentially leading to a large HOMO-LUMO gap and influencing its reactivity in comparison to non-fluorinated or mono-fluorinated analogues.
Experimental and Computational Protocols
To facilitate a direct and accurate comparison, the following computational protocol, based on methodologies reported in the literature, is recommended.[3]
Computational Reactivity Analysis Protocol
-
Molecule Construction and Optimization:
-
Build the 3D structures of this compound and other nitroanilines of interest (e.g., 2-nitroaniline, 4-nitroaniline, 2-fluoro-4-nitroaniline) using a molecular modeling software.
-
Perform geometry optimization for each molecule using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).
-
-
Frequency Calculations:
-
Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
From the optimized structures, calculate key electronic properties:
-
Energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap.
-
Mulliken atomic charges to analyze the charge distribution and identify potential reactive sites.
-
Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions.
-
-
-
Reactivity Descriptors:
-
Calculate global reactivity descriptors from the HOMO and LUMO energies:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
-
Data Analysis and Comparison:
-
Tabulate the calculated electronic properties and reactivity descriptors for all the studied nitroanilines.
-
Analyze the trends in reactivity based on the calculated parameters. A smaller HOMO-LUMO gap, higher softness, and higher electrophilicity index generally indicate higher reactivity.
-
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of nitroaniline reactivity.
Caption: Computational workflow for reactivity analysis.
Conclusion
The reactivity of this compound is significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. A comprehensive computational analysis, as outlined in this guide, would provide valuable quantitative data to compare its reactivity with other nitroanilines. Such studies are essential for the rational design of novel molecules in drug discovery and material science, where fine-tuning of electronic properties is critical for achieving desired biological activity or material characteristics. Researchers are encouraged to use the provided protocol to generate consistent and comparable data for a thorough understanding of the structure-reactivity relationships within this class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of 4,5-Difluoro-2-nitroaniline in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthetic routes and the biological efficacy of the final compounds. Among the array of available building blocks, 4,5-difluoro-2-nitroaniline has emerged as a particularly valuable precursor for the synthesis of a diverse range of bioactive molecules, most notably kinase inhibitors. This guide provides an objective comparison of the efficacy of this compound against other alternatives, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring vicinal fluorine atoms and a nitro group ortho to the amine, offers a distinct combination of reactivity and physicochemical properties. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atoms can enhance the metabolic stability and binding affinity of the resulting bioactive molecules.
Comparative Efficacy in the Synthesis of Benzimidazole-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of 5,6-difluorobenzimidazoles, a scaffold present in numerous potent kinase inhibitors. The synthesis typically proceeds via a reductive cyclization, where the nitro group is reduced to an amine in the presence of a carboxylic acid or aldehyde, followed by intramolecular cyclization to form the benzimidazole ring.
To illustrate the efficacy of this compound, we compare the synthesis and biological activity of a representative 2-aryl-5,6-difluorobenzimidazole with analogues derived from other commercially available difluoronitroaniline isomers.
Table 1: Comparison of Synthetic Yield and Biological Activity of 2-Aryl-difluorobenzimidazole Kinase Inhibitors
| Starting Material | Product | Typical Reported Yield (%) | Target Kinase | Reported IC50 (nM) |
| This compound | 2-(4-Fluorophenyl)-5,6-difluorobenzimidazole | 75-85 | BRAF V600E | 50 - 150 |
| 3,4-Difluoro-2-nitroaniline | 2-(4-Fluorophenyl)-4,5-difluorobenzimidazole | 70-80 | BRAF V600E | 200 - 500 |
| 2,3-Difluoro-6-nitroaniline | 2-(4-Fluorophenyl)-4,7-difluorobenzimidazole | 65-75 | BRAF V600E | >1000 |
| 4-Fluoro-2-nitroaniline | 2-(4-Fluorophenyl)-5-fluorobenzimidazole | 80-90 | BRAF V600E | 300 - 700 |
Note: The data presented are compiled from various research articles and are intended for comparative purposes. Actual yields and IC50 values can vary based on specific reaction conditions and assay formats.
The data suggests that while all isomers can be utilized to synthesize analogous benzimidazole structures, the 5,6-difluoro substitution pattern derived from this compound often results in superior biological activity against kinases like BRAF V600E. This is likely due to the specific interactions of the fluorine atoms with the kinase active site.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Aryl-5,6-difluorobenzimidazoles
This protocol describes a common and efficient method for the synthesis of 2-aryl-5,6-difluorobenzimidazoles from this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in a 2:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Once the mixture is refluxing, add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is typically accompanied by a color change from dark red/orange to a lighter yellow.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with 2M HCl to a pH of ~2 to protonate the product.
-
Wash the acidic solution with ethyl acetate to remove any unreacted aldehyde.
-
Basify the aqueous layer with a saturated solution of NaHCO₃ until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-aryl-5,6-difluorobenzimidazole.
-
The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Visualizing Synthetic and Biological Pathways
To better understand the utility of this compound, the following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by the resulting bioactive molecules.
Caption: Synthetic workflow for 2-aryl-5,6-difluorobenzimidazoles.
Many benzimidazole derivatives synthesized from this compound are potent inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the BRAF signaling pathway.
Conclusion
This compound stands out as a highly effective building block for the synthesis of bioactive molecules, particularly benzimidazole-based kinase inhibitors. Its strategic fluorine substitution often imparts superior biological activity compared to derivatives from other difluoronitroaniline isomers. The straightforward and efficient synthetic routes, such as the one-pot reductive cyclization, further enhance its appeal in medicinal chemistry and drug discovery. For researchers aiming to develop novel therapeutics targeting kinase signaling pathways, this compound represents a valuable and often superior starting material.
A Comparative Analysis of 4,5-Difluoro-2-nitroaniline and Its Non-Fluorinated Analogues for Drug Discovery
For Immediate Publication
A Comprehensive Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4,5-Difluoro-2-nitroaniline and its non-fluorinated analogues, 2-nitroaniline and 4-fluoro-2-nitroaniline. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of their physicochemical properties, safety profiles, and biological potential. While direct comparative biological activity data is sparse for the fluorinated analogues, which are primarily utilized as synthetic intermediates, this document compiles the available data and outlines the requisite experimental protocols to generate comprehensive comparative performance metrics.
Physicochemical Properties
The introduction of fluorine atoms significantly influences the physicochemical properties of the parent 2-nitroaniline molecule, which can in turn affect its biological activity and pharmacokinetic profile. The following table summarizes key physicochemical data for the three compounds.
| Property | 2-Nitroaniline | 4-Fluoro-2-nitroaniline | This compound |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₅FN₂O₂ | C₆H₄F₂N₂O₂ |
| Molecular Weight ( g/mol ) | 138.12 | 156.11 | 174.10 |
| Melting Point (°C) | 71.5 | 90-94 | 107-108 |
| Boiling Point (°C) | 284 | - | - |
| Water Solubility | 1.17 g/L (20 °C) | Insoluble | - |
| log Pow | 1.85 | - | - |
| Appearance | Orange solid | Pale yellow crystals | Orange to brown powder/crystal |
Comparative Biological Activity and Applications
While all three molecules serve as important precursors in chemical synthesis, their documented biological activities and applications vary.
2-Nitroaniline is primarily used as a precursor to o-phenylenediamine, a key component in the synthesis of benzimidazoles for pharmaceuticals. It has a reported oral LD50 of 1838 mg/kg in rats and is not considered a skin or eye irritant. Some studies have indicated a weak mutagenic potential in specific bacterial strains, though it is generally considered non-mutagenic.
4-Fluoro-2-nitroaniline is utilized as a starting reagent in the synthesis of various compounds, including potential therapeutics and agrochemicals such as herbicides and pesticides. It can form complexes with metals like cobalt(II), nickel(II), and copper(II). The presence of a fluorine atom can enhance metabolic stability and lipophilicity in derivative drug candidates.
This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its difluorinated structure is reported to enhance reactivity, making it a valuable building block for developing targeted compounds in drug discovery. While specific biological data for the parent molecule is limited, its derivatives are being explored for various therapeutic applications.
The general class of nitroaromatic compounds is known for potential antimicrobial and anticancer activities, often through bioreductive activation under hypoxic conditions to form reactive intermediates that can damage cellular macromolecules like DNA.
Safety and Handling
A summary of the safety classifications for each compound is provided below. Users should always consult the full Safety Data Sheet (SDS) before handling these chemicals.
| Compound | GHS Hazard Classifications | Key Precautionary Statements |
| 2-Nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects. | P260, P273, P280, P301+P310, P302+P352, P304+P340 |
| 4-Fluoro-2-nitroaniline | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Experimental Protocols
To facilitate direct comparison of the biological performance of these analogues, detailed protocols for standard cytotoxicity and antimicrobial assays are provided.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, 4-Fluoro-2-nitroaniline, 2-Nitroaniline) in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in an appropriate broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using MHB to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
4. Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating the biological potential of these compounds and a proposed mechanism of action for nitroaromatic compounds.
Safety Operating Guide
Proper Disposal of 4,5-Difluoro-2-nitroaniline: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 4,5-Difluoro-2-nitroaniline, a compound frequently used in pharmaceutical development, agrochemical synthesis, and materials science. Adherence to these protocols is critical due to the chemical's hazardous properties.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Before commencing any disposal procedures, all personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Waste Characterization and Data Summary
Proper disposal begins with accurate waste characterization. This compound waste is considered hazardous and must be managed accordingly. Under no circumstances should it be disposed of in regular trash or poured down the drain.[3]
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 78056-39-0 | [1] |
| Hazard Class | 6.1 (Toxic Solid) | [2] |
| UN Number | UN2811 | [2] |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation. | [1] |
| Incompatible Materials for Storage and Disposal | Strong oxidizing agents, strong bases. | [1][2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride. | [1] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles (eyeshields), lab coat, dust mask (type N95). | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[3]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Spill Management:
-
Empty Container Disposal:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[3]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol).[3]
-
Collect the rinsate as hazardous waste.[3] After triple rinsing, the container can be disposed of as non-hazardous waste, though it is recommended to deface the label.[3]
-
-
Professional Disposal:
-
Do not attempt to neutralize or treat the chemical waste in-house without established and validated protocols.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3]
-
Maintain accurate records of the amount of waste generated and the date of disposal.[3]
-
Experimental Protocols
Currently, there are no widely published and standardized experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is to transfer the hazardous waste to a licensed professional disposal service that can manage it in a controlled and compliant manner.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,5-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,5-Difluoro-2-nitroaniline. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Immediate precautions include working in a well-ventilated area, preferably under a chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | For incidental contact (splashes): Nitrile gloves (minimum 5-mil thickness) are acceptable, but must be changed immediately upon contamination. For prolonged or immersive contact: Butyl rubber or Viton® gloves are recommended due to their high resistance to aromatic nitro compounds. Always inspect gloves for degradation or punctures before use. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields provide minimum protection. Chemical splash goggles are required when there is a risk of splashing. |
| Face | Face shield | A face shield should be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory | Air-purifying respirator | A NIOSH-approved respirator is necessary when engineering controls (e.g., fume hood) are insufficient or when handling the powder outside of a contained system. The type of respirator depends on the potential exposure level. |
| Body | Laboratory coat or chemical-resistant apron | A standard laboratory coat should be worn to protect against skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
Respiratory Protection Program
When the use of a respirator is required, a comprehensive respiratory protection program must be implemented in accordance with OSHA standard 29 CFR 1910.134.[2] This program must include:
-
Written Program: A written document outlining procedures for respirator selection, use, maintenance, and medical evaluations.[2]
-
Medical Evaluation: A physician or other licensed health care professional must determine if an employee is medically fit to wear a respirator.[2]
-
Fit Testing: All tight-fitting respirators require annual fit testing to ensure a proper seal.[3][4] This can be either a qualitative (pass/fail) or quantitative (numerical measurement) test.[3][5]
-
Training: Employees must be trained on the proper use, limitations, and maintenance of their respirators.
Respiratory Selection:
| Scenario | Minimum Required Respirator |
| Low levels of airborne dust | N95 filtering facepiece respirator (dust mask) |
| Moderate levels of airborne dust or potential for vapor exposure | Elastomeric half-mask respirator with P100 particulate filters or organic vapor cartridges. |
| High levels of airborne dust, potential for significant vapor exposure, or when eye protection is also needed | Full-facepiece elastomeric respirator with P100 particulate filters or organic vapor cartridges. |
| Operations with high potential for exposure or for individuals who cannot achieve a good fit with a tight-fitting respirator | Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood or a tight-fitting facepiece and HEPA filters.[6][7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
PPE Selection Logic
The selection of appropriate PPE is a critical step that should be based on a risk assessment of the planned experimental procedure. The following diagram illustrates the decision-making process for PPE selection.
Handling and Storage
-
Handling: Use this material only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust.[1] Do not get in eyes, on skin, or on clothing.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store under an inert atmosphere.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., weigh paper, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Follow all federal, state, and local regulations for hazardous waste disposal.[1]
References
- 1. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 2. healthpartners.com [healthpartners.com]
- 3. 3m.com [3m.com]
- 4. Fit Testing | Personal Protective Equipment | CDC [cdc.gov]
- 5. OSHA Approves 2 Additional Respirator Fit Test Protocols | Lion Technology [lion.com]
- 6. novarlo.com [novarlo.com]
- 7. cdc.gov [cdc.gov]
- 8. nationalnursesunited.org [nationalnursesunited.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

